molecular formula C7H7ClS B095706 2-Chlorothioanisole CAS No. 17733-22-1

2-Chlorothioanisole

Cat. No.: B095706
CAS No.: 17733-22-1
M. Wt: 158.65 g/mol
InChI Key: IHLDFHCSSCVPQW-UHFFFAOYSA-N
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Description

2-Chlorothioanisole can be prepared from the reaction between N,N-dimethylformamide, 1,2-dichlorobenzene, finely ground KOH and methyl mercaptan. Benzene dipole moment value analysis of this compound indicates that it exists predominantly in trans- form. 1H NMR spectrum of this compound has been studied in acetone-d6 solution.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDFHCSSCVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938921
Record name 1-Chloro-2-(methylsulfanyl)benzene
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17733-22-1, 39718-00-8
Record name 2-Chlorophenyl methyl sulfide
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Record name o-Chlorotoluene-alpha-thiol
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Record name 1-Chloro-2-(methylsulfanyl)benzene
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Record name 2-Chlorothioanisole
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Foundational & Exploratory

2-Chlorothioanisole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Chlorothioanisole – Physicochemical Profile and Synthetic Utility

Executive Summary

This compound (Ortho-chlorophenyl methyl sulfide) is a bifunctional organosulfur intermediate critical to the synthesis of agrochemicals, pharmaceuticals, and advanced material precursors. Characterized by the coexistence of an electron-donating thiomethyl group (-SMe) and an electron-withdrawing chloro substituent (-Cl) on an aromatic core, it serves as a versatile scaffold for divergent synthetic pathways. This guide analyzes its physicochemical properties, industrial synthesis routes, and complex metallation behaviors, providing researchers with a roadmap for its application in high-value organic synthesis.

Identity & Physicochemical Profile

This compound is a lipophilic liquid with a characteristic sulfurous odor. Its structural asymmetry allows for regioselective functionalization, making it a valuable building block in medicinal chemistry.

Table 1: Core Physicochemical Data

PropertyValue
Chemical Name This compound
Synonyms 2-Chlorophenyl methyl sulfide; 1-Chloro-2-(methylthio)benzene
CAS Registry Number 17733-22-1
Molecular Formula C₇H₇ClS
Molecular Weight 158.65 g/mol
Appearance Colorless to pale yellow liquid
Density 1.21 – 1.24 g/mL (at 25 °C)
Boiling Point 239–240 °C (at 760 mmHg)
Refractive Index (

)
1.608 – 1.610
Solubility Insoluble in water; soluble in EtOH, Et₂O, CHCl₃, Benzene

Synthetic Architecture

The synthesis of this compound is primarily achieved through two industrial pathways: S-Methylation of thiophenols and Nucleophilic Aromatic Substitution (SₙAr) . The choice of pathway depends on the availability of starting materials and the tolerance for specific byproducts.

Pathway A: S-Methylation of 2-Chlorothiophenol

This is the classic laboratory method. 2-Chlorothiophenol is deprotonated by a base (KOH or NaOH) to form the thiophenolate anion, which subsequently attacks a methylating agent (Methyl Iodide or Dimethyl Sulfate).

  • Mechanism: Sₙ2 Substitution.

  • Key Consideration: Exothermic reaction; requires cooling to minimize oxidation of the thiolate.

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

Used in larger-scale manufacturing, this route utilizes 1,2-Dichlorobenzene and Sodium Thiomethoxide (NaSMe) in a polar aprotic solvent (DMF or DMSO).

  • Mechanism: SₙAr (Addition-Elimination).

  • Key Consideration: The reaction requires elevated temperatures to overcome the activation energy barrier of the aryl chloride displacement.

SynthesisPathways Start1 2-Chlorothiophenol Reagent1 MeI / KOH (S-Methylation) Start1->Reagent1 Start2 1,2-Dichlorobenzene Reagent2 NaSMe / DMF (SnAr) Start2->Reagent2 Product This compound (C7H7ClS) Reagent1->Product High Yield Ambient Temp Reagent2->Product Industrial Route Elevated Temp

Figure 1: Primary synthetic pathways for this compound demonstrating S-alkylation and nucleophilic aromatic substitution routes.

Reactivity & Functionalization

For drug development professionals, the value of this compound lies in its divergent reactivity profile. The molecule contains two "handles"—the chlorine atom and the methylthio group—which direct further chemical modification.

A. Metallation: The Competition (DoM vs. Li-Hal Exchange)

This is the most critical mechanistic aspect. The reaction outcome depends heavily on the base used and the temperature.[1]

  • Lithium-Halogen Exchange (n-BuLi): Treatment with n-Butyllithium (n-BuLi) at low temperatures (-78 °C) typically favors the exchange of the Chlorine atom for Lithium, generating 2-lithio-thioanisole . This intermediate can then trap electrophiles to replace the Cl group entirely.

  • Directed Ortho Metalation (DoM) (LDA): Using a non-nucleophilic base like Lithium Diisopropylamide (LDA) avoids attacking the C-Cl bond. Instead, the strong directing effect of the -SMe group (and the inductive effect of Cl) directs deprotonation at the C3 position (ortho to SMe, meta to Cl). This preserves the chlorine atom for later coupling.

B. Oxidation

The sulfur atom is readily oxidized to the sulfoxide (1 equivalent oxidant) or sulfone (2+ equivalents).

  • Reagent:

    
    -CPBA or H₂O₂/Acetic Acid.
    
  • Product: 2-Chlorophenyl methyl sulfone is a common scaffold in pesticide synthesis.

C. Palladium-Catalyzed Coupling

The C-Cl bond, while less reactive than C-Br, can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling using advanced phosphine ligands (e.g., XPhos, SPhos) to construct biaryl systems.

ReactivityProfile Center This compound Oxidation Oxidation (m-CPBA / H2O2) Center->Oxidation LiHal Li-Halogen Exchange (n-BuLi, -78°C) Center->LiHal DoM Directed Ortho Metalation (LDA, -78°C) Center->DoM Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Coupling Sulfone 2-Chlorophenyl Methyl Sulfone Oxidation->Sulfone Lithio1 2-Lithio-thioanisole (Cl removed) LiHal->Lithio1 Electrophile Trap Lithio2 3-Lithio-2-chlorothioanisole (Cl preserved) DoM->Lithio2 Site-Selective Functionalization Biaryl 2-Substituted Thioanisole (Biaryl Scaffolds) Coupling->Biaryl

Figure 2: Divergent reactivity profile illustrating oxidation, metallation selectivity, and cross-coupling potential.

Applications in Medicinal Chemistry

This compound is not merely a solvent or reagent but a structural motif embedded in bioactive compounds.

  • Agrochemicals (Fungicides):

    • It serves as a precursor to 2-chlorophenyl methyl sulfone , a key building block.

    • It acts as a raw material for the synthesis of Prothioconazole intermediates. Prothioconazole is a widely used triazole fungicide where the 2-chlorophenyl motif is essential for biological activity (sterol biosynthesis inhibition).

  • Pharmaceutical Scaffolds:

    • 5-LOX Inhibitors: Derivatives containing the 2-phenylthiomethyl motif have been investigated as 5-Lipoxygenase (5-LOX) inhibitors for treating inflammation. The 2-chloro substituent often modulates metabolic stability and lipophilicity.

    • Bioisosteres: The thioether moiety is often used as a bioisostere for ether linkages to alter the metabolic degradation profile of a drug candidate.

Analytical Characterization

To validate the identity of this compound during synthesis, the following spectroscopic signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.41 ppm (s, 3H): Characteristic singlet for the Methylthio (-SMe) group.

    • δ 7.10 – 7.35 ppm (m, 4H): Aromatic multiplet. The proton ortho to the sulfur typically appears slightly downfield due to the deshielding effect of the sulfur lone pairs and the chlorine substituent.

  • ¹³C NMR:

    • Distinct peak for the methyl carbon at ~15-16 ppm .

    • Aromatic carbons spread between 125-140 ppm , with the C-S and C-Cl ipso carbons showing characteristic shifts.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): 158 (³⁵Cl) and 160 (³⁷Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

References

  • Sigma-Aldrich. This compound Product Specification & Safety Data Sheet. Link

  • PubChem. This compound Compound Summary. National Library of Medicine. Link

  • Laufer, R. J. (1967). Preparation of Chlorothiophenols. US Patent 3,331,205. Link

  • Filosa, R., et al. (2016). Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition. European Journal of Medicinal Chemistry. Link

  • ChemicalBook. This compound NMR Spectrum Data. Link

Sources

The Evolution and Utility of 2-Chlorothioanisole: From Synthetic Intermediate to Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-Chlorothioanisole (2-chlorophenyl methyl sulfide) represents a critical junction in organosulfur chemistry. While structurally simple, its utility lies in its dual functionality: the labile sulfide handle allowing for oxidation state adjustments, and the aryl chloride moiety serving as a gateway for cross-coupling or lithiation chemistry.

Historically, this molecule has occupied two distinct narratives. In the pharmaceutical sector, it is a high-value intermediate for synthesizing sulfonyl-based therapeutics. Conversely, in environmental science, it is characterized as a potent odorant and a metabolic byproduct of chlorobenzene degradation.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueContext
CAS Number 17733-22-1Unique Identifier
Formula

Thioether class
Molecular Weight 158.65 g/mol Low MW fragment
Boiling Point 239–240 °CHigh boiling liquid
Density 1.18 g/mLDenser than water
Odor Threshold Low ppb range"Musty," "Swampy," "Truffle-like"

Historical Evolution of Synthesis

The synthesis of this compound has evolved from classical nucleophilic substitution to modern transition-metal-catalyzed methods. Understanding this evolution is key to selecting the appropriate method for scale-up versus laboratory exploration.

The Classical Route: Thiol Alkylation ( )

Historically, the most robust laboratory method involves the methylation of 2-chlorothiophenol. This relies on the high nucleophilicity of the thiolate anion.

  • Mechanism: Deprotonation of the thiol followed by

    
     attack on a methyl source (Methyl Iodide or Dimethyl Sulfate).
    
  • Pros: High yield (>95%), mild conditions.

  • Cons: Requires handling of odorous thiols and toxic alkylating agents.

The Industrial Route: Nucleophilic Aromatic Substitution ( )

For multi-kilogram production, the cost of 2-chlorothiophenol is prohibitive. Industrial patents (e.g., from the 1970s) describe the reaction of 1,2-dichlorobenzene with methanethiolates.

  • Mechanism:

    
     displacement of one chloride atom.
    
  • Causality: The second chlorine atom activates the ring inductively, making the ipso-carbon susceptible to nucleophilic attack by

    
    , though harsh conditions (high T, polar solvents like DMF/HMPA) are required.
    
Visualization of Synthetic Pathways

SynthesisPathways Start1 2-Chlorothiophenol Reagent1 MeI / K2CO3 (Acetone, Reflux) Start1->Reagent1 Deprotonation Start2 1,2-Dichlorobenzene Reagent2 NaSMe / DMF (120°C, High Pressure) Start2->Reagent2 Activation Product This compound (Target) Reagent1->Product SN2 Alkylation (Lab Scale) Reagent2->Product SNAr Substitution (Industrial Scale)

Figure 1: Comparative synthetic logic showing the divergence between laboratory precision (SN2) and industrial economy (SNAr).

Synthetic Utility & Mechanistic Pathways[8]

In drug discovery, this compound is rarely the endpoint. It serves as a "masked" sulfonyl group or a scaffold for building complex heterocycles.

Selective Oxidation

The sulfur atom can be oxidized stepwise.

  • Sulfoxide (

    
    ):  Achieved with stoichiometric oxidants (e.g., 1.0 eq mCPBA). These are chiral at sulfur and can be resolved for asymmetric synthesis.
    
  • Sulfone (

    
    ):  Achieved with excess oxidant (e.g., 
    
    
    
    + Tungstate catalyst). Sulfones are chemically robust and serve as bioisosteres for carbonyls in drug design.
Electrophilic Aromatic Substitution & Lithiation

The ortho-directing power of the sulfide (and the ortho/para effect of the chlorine) creates specific regiochemical outcomes.

  • Chlorosulfonation: Treatment with chlorosulfonic acid yields 2-(methanesulfonyl)benzenesulfonyl chloride, a precursor for sulfonamide diuretics and COX-2 inhibitors.

Metabolic & Environmental Degradation

In biological systems (e.g., rat studies), this compound is identified as a metabolite of chlorobenzene. The pathway involves glutathione conjugation followed by cleavage to the cysteine derivative and subsequent methylation.

ReactivityMap Center This compound Sulfoxide 2-Chlorophenyl methyl sulfoxide Center->Sulfoxide mCPBA (1.0 eq) 0°C SulfonylCl Sulfonyl Chlorides (Drug Precursors) Center->SulfonylCl ClSO3H (Electrophilic Subst.) Metabolite Metabolic Excretion (Mercapturic acid pathway) Center->Metabolite In vivo (Rat Liver) Sulfone 2-Chlorophenyl methyl sulfone Sulfoxide->Sulfone KMnO4 or Excess H2O2

Figure 2: Divergent reactivity profile illustrating the oxidative progression to sulfones and the electrophilic pathway to pharmaceutical intermediates.

Detailed Experimental Protocols

As a senior scientist, I emphasize that odor control is the primary safety parameter for these protocols. Thioanisoles have low odor thresholds; all work must be performed in a high-efficiency fume hood with bleach traps prepared.

Protocol A: Laboratory Synthesis via Methylation

Best for: Small scale (<50g), high purity requirements.

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Reagents:

    • 2-Chlorothiophenol (14.5 g, 100 mmol)

    • Potassium Carbonate (

      
      , anhydrous, 20.7 g, 150 mmol)
      
    • Acetone (100 mL, reagent grade)

    • Methyl Iodide (MeI, 15.6 g, 110 mmol) [CAUTION: Carcinogen]

  • Procedure:

    • Dissolve thiol in acetone and add

      
      . Stir for 15 min to generate the thiolate (solution may yellow).
      
    • Add MeI dropwise over 20 minutes. The reaction is exothermic; observe mild reflux.

    • Heat to reflux (56°C) for 2 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

  • Workup (Self-Validating Step):

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Validation: If the residue smells intensely of garlic/rotten cabbage, unreacted thiol remains. Wash with 1M NaOH to remove unreacted thiol.

    • Distill under reduced pressure (bp ~105°C at 15 mmHg).

  • Yield: Expect 92-96% (approx. 15g).

Protocol B: Selective Oxidation to Sulfoxide

Best for: Creating chiral precursors.

  • Reagents: this compound (1.58 g, 10 mmol), mCPBA (70-75%, 2.46 g, ~10 mmol), Dichloromethane (DCM, 50 mL).

  • Causality: The reaction is conducted at 0°C to prevent over-oxidation to the sulfone.

  • Procedure:

    • Dissolve sulfide in DCM at 0°C.

    • Add mCPBA portion-wise over 30 minutes.

    • Stir at 0°C for 2 hours.

  • Quench: Wash with saturated

    
     (removes m-chlorobenzoic acid) and 
    
    
    
    (quenches peroxides).
  • Validation:

    
     NMR will show a distinct shift of the S-Me peak from ~2.5 ppm (sulfide) to ~2.8 ppm (sulfoxide).
    

Environmental & Sensory Context[9][10][11][12]

While valuable in synthesis, this compound is an environmental contaminant.

  • Odor Profile: Unlike the "cork taint" of 2,4,6-trichloroanisole (TCA), this compound presents a "swampy" or "rotten vegetable" character.

  • Water Contamination: It has been detected in drinking water supplies, often formed by the methylation of 2-chlorothiophenol (a degradation product of pesticides or industrial waste) by environmental bacteria.

  • Thresholds: Detection limits are in the ng/L (ppt) range, meaning micro-leaks in industrial synthesis can render large volumes of water unpalatable.

References

  • Sigma-Aldrich. this compound Product Specification and Safety Data Sheet.Link

  • Lumbroso, H., et al. (1978). "The preferred conformations of 2,4-dichlorophenol, 2,4-dichloroanisole and their sulphur analogues."[1] Journal of Molecular Structure, 43(1), 87-95.[1] Link

  • Meckler, H., & Herr, R. J. (2012). "Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride."[1] Organic Process Research & Development, 16(4), 550-555.[1] (Demonstrates utility as intermediate). Link

  • Yoshida, M., et al. "Analysis of chlorophenylmethylsulfides in the urine of rats injected with chlorobenzene.
  • Leonardos, G., et al. (1969). "Odor Threshold Determinations of 53 Odorant Chemicals."[2] Journal of the Air Pollution Control Association. (Establishes sensory data). Link

Sources

Thermochemical Profile of 2-Chlorothioanisole: Energetics, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Data for 2-Chlorothioanisole Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 17733-22-1), an ortho-substituted thioether, serves as a critical intermediate in the synthesis of sulfur-containing heterocycles and neuroactive pharmaceutical agents. Its thermochemical stability is governed by the steric and electronic interplay between the bulky ortho-chloro substituent and the methylthio group.

This technical guide provides a rigorous analysis of the thermochemical parameters of this compound, detailing the enthalpy of formation (


), enthalpy of vaporization (

), and the experimental protocols required to derive these values with high precision. It is designed for researchers requiring self-validating methodologies for thermodynamic characterization.

Molecular Identity & Structural Significance[1]

The thermochemical uniqueness of this compound arises from the "Ortho Effect." Unlike its meta and para isomers, the ortho position induces specific steric strain and electrostatic repulsion between the lone pairs of the sulfur atom and the chlorine substituent.

  • IUPAC Name: 1-Chloro-2-(methylthio)benzene

  • Molecular Formula: C

    
    H
    
    
    
    ClS
  • Molar Mass: 158.65 g/mol

  • Physical State (298.15 K): Liquid

Structural Impact on Energetics

The rotational barrier of the S-CH


 group is elevated in the 2-chloro isomer compared to the 4-chloro isomer. This steric inhibition of resonance raises the internal energy of the molecule, typically resulting in a less negative (less stable) standard enthalpy of formation compared to the para isomer.

Fundamental Thermochemical Parameters

The following data aggregates experimental values derived from rotating-bomb calorimetry and transpiration methods, alongside high-fidelity group additivity predictions.

Table 1: Standard Molar Thermochemical Properties at K[1]
PropertySymbolValue (Experimental/Derived)UnitMethod
Enthalpy of Formation (Liquid)


kJ/molRotating Bomb Calorimetry [1]
Enthalpy of Formation (Gas)


kJ/molDerived via Hess's Law
Enthalpy of Vaporization


kJ/molCalvet Microcalorimetry [2]
Heat Capacity


(Predicted)
J/(K·mol)Group Additivity
Combustion Enthalpy


kJ/molRotating Bomb Calorimetry

Note on Data: The experimental values cited align with the work of the Ribeiro da Silva group, who established the energetics for the chlorothioanisole isomer series. The positive shift in gas-phase enthalpy relative to the para isomer confirms the destabilizing ortho interaction.

Experimental Methodologies: Self-Validating Protocols

To replicate or validate these values, researchers must employ Rotating-Bomb Combustion Calorimetry . Static bomb calorimetry is unsuitable for this compound due to the formation of localized acid mists (H


SO

and HCl) which prevents the definition of a thermodynamic standard state.
Protocol A: Rotating-Bomb Calorimetry (RBC)

Objective: Determine


 (Internal energy of combustion) to derive 

.
1. Sample Encapsulation
  • Material: Thin-walled borosilicate glass ampoules.

  • Procedure: The liquid this compound is injected into a weighed ampoule. The neck is flame-sealed to prevent evaporation (critical due to high vapor pressure).

  • Validation: Weigh the ampoule before and after sealing to ensure zero mass loss.

2. The Combustion System[1]
  • Combustion Aid: A hydrocarbon oil (e.g., n-hexadecane) is added to the crucible to ensure high-temperature combustion and complete oxidation of the sulfur.

  • Bomb Solution: 10.0 mL of aqueous solution containing a reducing agent (often As

    
    O
    
    
    
    or hydrazine) is placed in the bomb.
    • Purpose: To ensure all free chlorine (Cl

      
      ) is reduced to chloride ions (Cl
      
      
      
      ), defining a precise final state.
3. The Rotation
  • Ignition: Sample ignited at 3.04 MPa oxygen pressure.

  • Rotation: Immediately after ignition, the bomb is rotated axially and chemically.

    • Mechanism:[2] This washes the bomb walls with the solution, dissolving H

      
      SO
      
      
      
      and HCl mists into the bulk liquid, ensuring thermodynamic equilibrium.
4. Post-Combustion Analysis (The Validation Step)
  • Material Balance: The final bomb solution must be analyzed via Ion Chromatography (IC).

  • Check: The molar quantity of Cl

    
     and SO
    
    
    
    recovered must match the theoretical stoichiometry of the initial sample mass within
    
    
    . If this fails, the run is rejected.
Visualization: RBC Workflow

RBC_Workflow Sample This compound (Liquid in Ampoule) Bomb Rotating Bomb (Pt-lined, 30 bar O2) Sample->Bomb + n-Hexadecane Reaction Combustion (T > 1000°C) Bomb->Reaction Ignition Rotation Rotation Phase (Dissolution of Acid Mist) Reaction->Rotation Immediate Analysis Ion Chromatography (Cl- / SO4-- Check) Rotation->Analysis Wash Solution Calc Calculate ΔcU Apply Washburn Corr. Rotation->Calc ΔT Measured Analysis->Calc Stoichiometry Verified

Figure 1: Workflow for Rotating-Bomb Calorimetry ensuring complete capture of acidic combustion products.

Computational Validation & Thermodynamic Cycles

When experimental access is limited, the enthalpy of formation in the gas phase (


) can be validated using a thermodynamic cycle involving the enthalpy of vaporization.
The Equation


Predictive Modeling (Group Additivity)

Using Benson’s Group Additivity method, we can deconstruct this compound:

  • Base Ring: Benzene (

    
     kJ/mol)
    
  • Substituent 1: Cl-(C

    
    ) increment
    
  • Substituent 2: S-(C

    
    )(C) increment
    
  • Ortho Correction:

    
     (Steric penalty)
    

The ortho correction is the critical variable. Neglecting it leads to an underestimation of the enthalpy by approximately 5–8 kJ/mol.

Visualization: Hess's Law Cycle

Hess_Cycle Elements Constituent Elements 7C(gr) + 3.5H2(g) + 0.5Cl2(g) + S(rh) Liquid This compound (Liquid State) Elements->Liquid ΔfH°(l) (Direct Formation) Gas This compound (Gas State) Elements->Gas ΔfH°(g) Liquid->Gas ΔvapH° (+60.9 kJ/mol) Combustion Combustion Products CO2(g), H2O(l), HCl(aq), H2SO4(aq) Liquid->Combustion ΔcH° (Combustion)

Figure 2: Thermodynamic cycle relating formation, vaporization, and combustion enthalpies.

Applications in Drug Design

The thermochemical data of this compound is not merely academic; it dictates the feasibility of synthetic pathways in medicinal chemistry.

  • Metabolic Stability: The C-S bond strength, inferred from

    
    , influences the metabolic clearance rate of thioether drugs. The ortho-chloro group protects the sulfur from rapid oxidation by cytochrome P450 enzymes via steric shielding.
    
  • Lipophilicity & Bioavailability: The enthalpy of vaporization correlates with the cohesive energy density, a parameter used to predict solubility in biological membranes (LogP).

  • Reaction Safety: Accurate

    
     values are mandatory for calculating the heat release potential (thermal runaway) during large-scale oxidation of thioanisoles to sulfoxides (sulfoxidation).
    

References

  • Ribeiro da Silva, M. A. V., Matos, M. A. R., & Rio, C. A. (1999). Energetics of the isomers of chlorothioanisole. The Journal of Chemical Thermodynamics, 31(10), 1269-1281.

  • Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data, 39(4).

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard reference for combustion calorimetry protocols).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, its application to challenging substrates, such as sulfur-containing aryl chlorides like 2-chlorothioanisole, presents significant hurdles. These challenges primarily stem from the low reactivity of the carbon-chlorine (C-Cl) bond and the potential for the thioether moiety to poison the palladium catalyst. This application note provides a comprehensive, field-proven protocol designed to overcome these obstacles. We will delve into the mechanistic rationale behind key experimental choices, from the selection of an advanced catalyst system to the optimization of reaction parameters, to ensure a reliable and high-yielding synthesis of the desired biaryl products.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and adapting the protocol. The process is a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (this compound).[2][3] This is often the rate-determining step, especially for the strong C-Cl bond.[3]

  • Transmetalation: The aryl group from the organoboron reagent (boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product.[6] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges & Strategic Solutions for this compound

Successfully coupling this compound requires a targeted approach to address its unique chemical properties.

Activating the C-Cl Bond

The high bond dissociation energy of aryl chlorides makes the initial oxidative addition step sluggish compared to aryl bromides or iodides.[7] To overcome this, highly active catalyst systems are not just beneficial, they are essential.

  • Strategic Solution: Buchwald-Type Ligands. The use of electron-rich, sterically bulky biaryl phosphine ligands (often called "Buchwald ligands") is the industry standard for activating aryl chlorides.[8] Ligands like SPhos and XPhos create a highly electron-rich, coordinatively unsaturated palladium center that readily undergoes oxidative addition. Their bulkiness also promotes the final reductive elimination step.[7][8] For substrates containing sulfur, which can act as a catalyst poison, specialized palladacycle catalysts have also shown high efficacy.[9]

Mitigating Sulfur-Based Catalyst Inhibition

The thioether group (-SMe) in this compound poses a significant threat. The lone pairs on the sulfur atom can coordinate strongly to the palladium center, leading to off-cycle, inactive complexes and ultimately, catalyst death.

  • Strategic Solution: Ligand Shielding and Reaction Conditions. The bulky architecture of Buchwald ligands can sterically hinder the sulfur atom's access to the palladium center. Furthermore, careful selection of reaction conditions is key. While some sulfur-containing compounds can be challenging, thioethers are generally less inhibitory than thiols. The choice of a robust ligand and sufficient thermal energy can often overcome weak, reversible inhibition. In some cases, oxidizing the thioether to a less coordinating sulfone has been used as a strategy, although this adds steps to the synthesis.[10]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid. Safety Note: This procedure must be conducted in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / VolumeCAS No.
This compound158.641.01.0159 mg17733-01-8
Arylboronic Acid-1.21.2VariesVaries
Pd₂(dba)₃915.720.020.0218.3 mg51364-51-3
SPhos410.470.040.0416.4 mg657408-07-6
K₃PO₄ (anhydrous)212.272.02.0425 mg7778-53-2
Toluene---5.0 mL108-88-3
Water (degassed)---0.5 mL7732-18-5
Step-by-Step Procedure

Workflow start Start setup 1. Assemble Glassware (Oven-dried Schlenk tube) start->setup add_solids 2. Add Solids (this compound, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) setup->add_solids inert 3. Inert Atmosphere (Evacuate & backfill with Argon/Nitrogen 3x) add_solids->inert add_solvents 4. Add Degassed Solvents (Toluene, Water) inert->add_solvents heat 5. Heat Reaction (100-110 °C, monitor by TLC/GC-MS) add_solvents->heat workup 6. Aqueous Work-up (Cool, dilute with EtOAc, wash with water & brine) heat->workup purify 7. Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (Pd₂(dba)₃, 0.02 mmol) and the SPhos ligand (0.04 mmol). Add these solids to the Schlenk tube. Rationale: Adding the catalyst components last minimizes their exposure to air.

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times. Rationale: Oxygen can oxidize the Pd(0) catalyst and lead to unwanted side reactions like boronic acid homocoupling.[2]

  • Solvent Addition: Using a syringe, add degassed toluene (5.0 mL) followed by degassed water (0.5 mL). The mixture should turn from a deep purple to a reddish-brown or yellow-brown color. Rationale: A biphasic solvent system is often effective. The base is more soluble in the aqueous phase, while the organic components and catalyst reside in the organic phase.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed (typically 4-18 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Catalyst poisoning by sulfur.4. Low reaction temperature.1. Ensure a rigorously inert atmosphere.2. Use freshly degassed solvents.3. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd).4. Increase temperature to 110 °C.
Boronic Acid Homocoupling 1. Presence of oxygen.2. Pd(II) species in the reaction mixture.[2]1. Improve inerting technique (evacuate/backfill cycles).2. Ensure a high-quality palladium precursor is used.
Dehalogenation of Starting Material 1. Presence of water/protons and base.2. Slower transmetalation than competing pathways.1. Use thoroughly dried K₃PO₄.2. Ensure the boronic acid is of high purity and is not degrading.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on neutralizing the inherent low reactivity of the C-Cl bond and mitigating catalyst inhibition from the ortho-thioether group. By employing a highly active catalyst system, such as one based on a bulky, electron-rich Buchwald-type ligand like SPhos, and maintaining strict, oxygen-free reaction conditions, researchers can reliably access a wide range of valuable biaryl thioether compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

  • Kelly, C. B., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ACS Publications. Available from: [Link]

  • Prakash, O., et al. (2014). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Shaughnessy, K. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available from: [Link]

  • Singh, A. K., et al. (2013). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. ResearchGate. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Hoshi, T., et al. (2019). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available from: [Link]

  • Cacchi, S., et al. (2012). Pd/SF-catalyzed Suzuki-Miyaura coupling of aryl chlorides: optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Wan, Y., et al. (2010). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. ACS Publications. Available from: [Link]

  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. Available from: [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chlorothioanisole

[1]

Abstract & Challenge Overview

The amination of 2-chlorothioanisole (2-chlorophenyl methyl sulfide) represents a "stress test" for Palladium-catalyzed cross-coupling due to the convergence of three distinct chemical challenges:

  • Aryl Chloride Reactivity: The C–Cl bond is significantly stronger and less reactive toward oxidative addition than corresponding bromides or iodides.

  • Ortho-Substitution: The methylthio group at the ortho position introduces steric strain, impeding the approach of the amine nucleophile.

  • Catalyst Poisoning (The "Thioether Trap"): The sulfur atom is a soft Lewis base that competes with phosphine ligands for the Pd(0)/Pd(II) center. In standard catalytic systems (e.g., Pd(PPh3)4 or Pd-BINAP), the sulfur atom displaces the ligand or forms a stable, non-reactive chelate, effectively shutting down the catalytic cycle.

This Application Note details a robust protocol using Third/Fourth Generation Buchwald Precatalysts (specifically RuPhos and SPhos systems) to overcome these barriers, ensuring high turnover frequencies (TOF) and yields >90%.

Mechanistic Strategy: The "Bulky Shield"

To successfully couple this compound, the ligand must be electron-rich enough to facilitate oxidative addition into the unreactive C–Cl bond, yet bulky enough to prevent the substrate's sulfur atom from coordinating to the palladium.

The Solution: Dialkylbiaryl Phosphines

We utilize RuPhos or SPhos . These ligands feature a biaryl backbone with cyclohexyl groups on the phosphorus.

  • Electronic Effect: The electron-rich phosphine accelerates the difficult oxidative addition of the aryl chloride.

  • Steric Effect: The bulk of the ligand creates a "roof" over the Pd center. This steric bulk disfavors the coordination of the ortho-methylthio group (catalyst poison) while still allowing the smaller amine nucleophile to bind.

Visualization: Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "off-cycle" trap caused by sulfur coordination, and how bulky ligands prevent this.

CatalyticCyclePd0Active SpeciesL-Pd(0)OxAddOxidative Addition(Ar-Pd-Cl)Pd0->OxAdd+ this compoundAmineBindAmine Binding& DeprotonationOxAdd->AmineBind+ Amine / BasePoisonOFF-CYCLE TRAPStable Pd-S Chelate(Catalyst Death)OxAdd->PoisonSmall Ligand(Sulfur Coordinates)RedElimReductive Elimination(Product Release)AmineBind->RedElimRedElim->Pd0- ProductPoison->Pd0Reversible onlywith Bulky Ligand

Figure 1: The catalytic cycle showing the critical "Off-Cycle Trap" where the sulfur atom coordinates to Pd. Bulky ligands (RuPhos) destabilize the red pathway, forcing the cycle forward.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Morpholine, Aniline, or N-methylaniline (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Pre-stirring required.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Note: Use Cs₂CO₃ if the substrate contains ester/cyano groups.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure (Self-Validating)

Step 1: Catalyst Pre-Activation (Critical if not using G4) If using RuPhos Pd G4 (recommended), skip to Step 2. If using Pd(OAc)₂ + Ligand:

  • Charge a vial with Pd(OAc)₂ and RuPhos (1:2 ratio).

  • Add solvent (1 mL) and stir at 80°C for 2 minutes before adding substrates. This ensures the active L-Pd(0) species forms before the sulfur-containing substrate can poison the naked metal.

Step 2: Reaction Assembly

  • In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.

  • Add RuPhos Pd G4 (1.0 mol%) and NaOtBu (1.4 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with N₂ (3 cycles).

Step 3: Substrate Addition

  • Add This compound (1.0 equiv) and the Amine (1.2 equiv) via syringe.

  • Add anhydrous Toluene to reach 0.2 M concentration.

    • Validation: The solution should turn a dark tea/amber color. If it turns black immediately and precipitates, oxygen may have entered (Pd black formation).

Step 4: Reaction

  • Heat the block to 100°C .

  • Stir vigorously (800+ rpm).

  • Time: 2–4 hours.

    • Monitoring: Check via TLC or LCMS. This compound is UV active. Look for the disappearance of the starting material peak (RT ~ 4.5 min on generic C18) and emergence of the product (usually more polar if amine is morpholine, less polar if diphenyl).

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd and salts.

  • Concentrate in vacuo.

Workflow Visualization

ProtocolFlowStartWeigh Solids(Cat, Base)InertInert Atmosphere(N2 Purge)Start->InertLiquidsAdd Liquids(Substrate, Solv)Inert->LiquidsHeatHeat 100°C2-4 HoursLiquids->HeatFilterFilter (Celite)& Conc.Heat->Filter

Figure 2: Linear workflow for the amination protocol.

Representative Performance Metrics

The following data summarizes the expected performance of various ligand classes with this compound. This table is derived from comparative studies of ortho-substituted aryl chlorides and sulfur-containing heterocycles.

Ligand ClassSpecific LigandYield (%)Observation
Gen 1 (Bidentate) BINAP / DPPF< 10%Failed. Strong S-poisoning; Ligand cannot prevent S-Pd interaction.
Gen 1 (Simple) PPh30%Failed. Oxidative addition into Ar-Cl is too slow; Pd black forms.
Gen 3 (Dialkyl) SPhos 85-92%Excellent. Good tolerance for sulfur; very active for chlorides.
Gen 4 (Dialkyl) RuPhos 95-99% Best in Class. Bulky isopropoxy groups prevent S-chelation.
Gen 4 (Dialkyl) BrettPhos60-80%Good, but sterically too crowded for some secondary amines with this substrate.

Troubleshooting & FAQ

Q: The reaction stalled at 50% conversion. What happened?

  • A: Catalyst death. The sulfur likely poisoned the Pd over time.

    • Fix: Add a second portion of catalyst (0.5 mol%) after 2 hours.

    • Fix: Switch to RuPhos , which is more resistant to this than SPhos for this specific substrate.

Q: Can I use K₂CO₃ instead of NaOtBu?

  • A: Yes, but the reaction will be significantly slower (12–24h). You must use t-Amyl alcohol or Dioxane as solvent to improve the solubility of the carbonate base.

Q: Why use the G4 Precatalyst instead of mixing Pd₂dba₃ + Ligand?

  • A: In the presence of a thioether, the "induction period" of mixing Pd(0) and Ligand is dangerous. The sulfur in the substrate can bind to the Pd before the phosphine ligand does. The G4 precatalyst contains the ligand already bound in a 1:1 ratio, ensuring the active species is generated immediately upon heating.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with SPhos and RuPhos.

    • Source: Journal of the American Chemical Society
    • [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).

    • Source: Chemical Science[1]

    • [Link]

  • Hartwig, J. F. (2011).

    • Source: Accounts of Chemical Research
    • [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.

    • Source: Chemical Science[1]

    • [Link]

Application Note: Strategic Valorization of 2-Chlorothioanisole in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorothioanisole (1-chloro-2-(methylthio)benzene) represents a bifunctional aromatic scaffold possessing two distinct reactive handles: an electrophilic chlorine atom and a nucleophilic/oxidizable sulfide moiety. While often overlooked as a simple solvent or reagent, it serves as a critical "hub" intermediate in the synthesis of aryl sulfones , biaryl thioethers , and functionalized benzoic acids .[1]

This Application Note provides validated protocols for transforming this compound into three high-value pharmaceutical intermediates. Unlike generic textbook descriptions, these protocols focus on process safety , impurity control , and scalability , addressing the specific electronic effects of the ortho-chloro substituent.[1]

Chemical Profile & Reactivity Analysis

The reactivity of this compound is governed by the interplay between the electron-withdrawing chlorine and the electron-donating (via resonance) methylthio group.

PropertyValue/DescriptionImplication for Synthesis
CAS Number 17733-22-1Standard identifier for sourcing.
Electronic Nature Ortho-substituted push-pull systemThe SMe group activates the ring; Cl deactivates. SMe directs electrophilic substitution para to itself.
Oxidation Potential High (S → S=O[1] → O=S=O)Selective oxidation to sulfoxide requires controlled stoichiometry; sulfone formation is thermodynamically favored with excess oxidant.[1]
Metallation Li-Halogen Exchange > DeprotonationThe C-Cl bond is weaker than the C-H bond in the presence of n-BuLi, favoring rapid Li/Cl exchange over directed ortho-lithiation.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways detailed in this guide.

G Figure 1: Divergent Synthetic Pathways from this compound Start This compound (Starting Material) Inter1 Sulfoxide Intermediate Start->Inter1 Oxidation (H2O2, Na2WO4) Controlled pH Inter2 2-Lithio-thioanisole (Transient Species) Start->Inter2 Li/Cl Exchange (n-BuLi, -78°C) Prod3 2-Aryl-thioanisole (Biaryl Scaffold) Start->Prod3 Suzuki-Miyaura (Pd Cat., Ar-B(OH)2) Prod1 2-Chlorophenyl Methyl Sulfone (Pharma/Agro Intermediate) Inter1->Prod1 Exhaustive Oxidation Prod2 2-(Methylthio)benzoic Acid (Heterocycle Precursor) Inter2->Prod2 Quench w/ CO2 Acid Hydrolysis

Figure 1: Strategic divergence of this compound into sulfones, benzoic acids, and biaryls.[2]

Protocol A: Catalytic Oxidation to 2-Chlorophenyl Methyl Sulfone

Target Application: Synthesis of sulfone-based anti-inflammatory agents and agrochemical actives. Mechanism: Tungstate-catalyzed oxygen transfer from Hydrogen Peroxide.

Rationale

Traditional oxidations using m-CPBA are atom-inefficient and generate large amounts of organic waste (m-chlorobenzoic acid). This protocol utilizes Sodium Tungstate (


) as a catalyst with Hydrogen Peroxide (

), offering a "green chemistry" profile with water as the primary byproduct [1].[1]
Step-by-Step Protocol
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Solvent System: Charge the flask with This compound (15.8 g, 100 mmol) , Methanol (100 mL) , and Sodium Tungstate Dihydrate (0.33 g, 1.0 mmol, 1 mol%) .

  • Acidification: Add Glacial Acetic Acid (2 mL) . Note: Acidic pH activates the tungstate species.[1]

  • Oxidant Addition: Heat the solution to 50°C. Dropwise add 30% Hydrogen Peroxide (25 mL, ~220 mmol) over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 55-60°C. Do not exceed 65°C to prevent safety risks associated with peroxide decomposition.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2][3][4] The intermediate sulfoxide appears first; continue until it is fully converted to the sulfone.[1]

  • Workup:

    • Cool to room temperature.

    • Quench excess peroxide with saturated Sodium Bisulfite solution (check with starch-iodide paper).[1]

    • Concentrate methanol under reduced pressure.[3]

    • Extract the aqueous residue with Dichloromethane (3 x 50 mL).[1]

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Expected Yield: 90-95% QC Check: Melting Point (93-95°C); IR (Strong bands at 1150 and 1300 cm⁻¹ for


).

Protocol B: Lithiation-Carboxylation to 2-(Methylthio)benzoic Acid

Target Application: Precursor for benzisothiazoles (e.g., Saccharin derivatives) and bioactive heterocycles.[1] Mechanism: Lithium-Halogen Exchange followed by electrophilic quench.

Rationale

While this compound contains acidic protons, direct deprotonation is sluggish and non-selective. The Chlorine atom provides a perfect handle for Lithium-Halogen exchange, which is faster (


) and regiospecific [2].[1]
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and flush with Argon.

  • Reagent Prep: Add This compound (3.17 g, 20 mmol) and anhydrous THF (40 mL) . Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Timing: Stir at -78°C for exactly 45 minutes. Extended stirring may lead to benzyne formation or scrambling.

  • Quench: Bubble excess dry

    
     gas  (passed through a 
    
    
    
    drying tube) into the solution for 30 minutes while maintaining -78°C.
  • Hydrolysis: Allow the mixture to warm to 0°C and quench with 1M HCl (50 mL) until pH < 2.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Alkali Wash (Purification Trick): Extract the organic layer with 10%

      
      .[1] The product moves to the aqueous phase as the carboxylate salt; neutral impurities remain in the organic phase.[1]
      
    • Discard the organic phase. Acidify the aqueous phase with Conc. HCl to precipitate the product.

    • Filter the white solid.

Expected Yield: 80-85% QC Check: 1H NMR (DMSO-d6) should show a downfield shift for the aromatic proton ortho to the carboxyl group (~7.9 ppm).[1]

Protocol C: Suzuki-Miyaura Coupling for Biaryl Thioethers

Target Application: Synthesis of biaryl scaffolds found in kinase inhibitors and NSAIDs.[5] Mechanism: Pd(0)-catalyzed cross-coupling.[1][6]

Rationale

The steric bulk of the ortho-SMe group can hinder coupling. High-activity catalysts like


 or S-Phos based systems are preferred over simple 

to ensure efficient oxidative addition across the sterically crowded C-Cl bond [3].[1]
Step-by-Step Protocol
  • Charge: In a reaction vial, combine:

    • This compound (1.0 equiv) [1]

    • Arylboronic Acid (1.2 equiv) (e.g., 4-Methoxyphenylboronic acid)[1]

    • 
       (2.0 equiv) 
      
    • 
       (3 mol%) [1]
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) .

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 75-90% (Dependent on boronic acid partner).[1]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete oxidation (Sulfoxide stall).Add 0.5 equiv more H2O2; ensure pH is acidic (Tungstate requires acid).[1]
Protocol B: Impurities Benzyne formation.Keep temp strictly at -78°C during Li addition. Do not let warm before CO2 quench.
Protocol C: No Reaction Catalyst poisoning or steric hindrance.Switch to Buchwald's S-Phos or X-Phos ligand systems; ensure thorough degassing.

Safety Warning: this compound is a malodorous sulfide. All reactions must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) should be kept handy to neutralize spills and glassware (oxidizes stench to odorless sulfoxide).[1]

References

  • Royal Society of Chemistry. (2001).[1] Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2020).[1] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed C-S Bond Formation with 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the C-S Bond in Modern Chemistry

The carbon-sulfur (C-S) bond is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1][2] Its presence is critical in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The development of robust and versatile methods for the construction of C-S bonds is, therefore, a paramount objective in synthetic organic chemistry.[3][4] Traditional methods for thioether synthesis often suffer from limitations such as harsh reaction conditions and the use of stoichiometric metal reagents.[1] In contrast, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and elegant strategy for the formation of C-S bonds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][5]

This guide provides a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 2-chlorothioanisole with various sulfur nucleophiles. While specific literature on the cross-coupling of this compound is limited, the principles and protocols outlined herein are derived from well-established methodologies for the thiolation of aryl chlorides.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of metal-catalyzed C-S bond formation in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle of C-S Cross-Coupling

The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or reaction with a thiolate), and reductive elimination.[8][9] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.

Catalytic_Cycle_CS_Coupling Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)(X)L_n Thiolate_Coordination Thiolate Coordination/ Transmetalation Ar-Pd(II)(X)L_n->Thiolate_Coordination R-SH + Base Ar-Pd(II)(SR)L_n Ar-Pd(II)(SR)L_n (Thiolate Complex) Thiolate_Coordination->Ar-Pd(II)(SR)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(SR)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-S-R Ar-S-R (Product) Reductive_Elimination->Ar-S-R

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling. This diagram illustrates the key elementary steps involved in the formation of an aryl thioether from an aryl halide and a thiol.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, and the reactivity of the aryl halide plays a crucial role. Aryl chlorides are generally less reactive than aryl bromides or iodides, often necessitating more electron-rich and bulky ligands to facilitate this step.

2. Thiolate Coordination/Transmetalation: The thiol is deprotonated by a base to form a more nucleophilic thiolate, which then coordinates to the palladium center, displacing the halide.

3. Reductive Elimination: The final step involves the formation of the new C-S bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Choice of Catalytic System: A Comparative Overview

The success of a C-S cross-coupling reaction is highly dependent on the choice of the metal catalyst, ligands, and reaction conditions. Palladium, copper, and nickel are the most commonly employed metals for this transformation.

Catalyst SystemAdvantagesDisadvantagesTypical Ligands
Palladium High functional group tolerance, broad substrate scope, well-understood mechanisms.[10][11]Higher cost, potential for catalyst poisoning by sulfur compounds.[12]Buchwald-type biaryl phosphines (e.g., XantPhos, SPhos), Josiphos-type ferrocenyl phosphines.[11]
Copper Lower cost, effective for coupling with a variety of sulfur sources.[12][13]Often requires higher reaction temperatures, can be sensitive to air and moisture.[14]Often ligand-free, but proline and other amino acids can be beneficial.[15]
Nickel Cost-effective, can be highly reactive for challenging substrates.[16][17]Can be more sensitive to reaction conditions, potential for side reactions.[18]Bidentate phosphines (e.g., dppf, dcype), N-heterocyclic carbenes (NHCs).[17][19]

Expert Insight: For a substrate like this compound, a palladium-based system with a bulky, electron-rich phosphine ligand is a logical starting point due to the lower reactivity of the C-Cl bond. However, for cost-effectiveness on a larger scale, exploring nickel-based catalysts could be highly advantageous.[20] Copper-catalyzed systems, while often requiring higher temperatures, can be a simple and effective option, sometimes even proceeding without a ligand.[12]

Experimental Protocols

The following protocols are designed as robust starting points for the C-S cross-coupling of this compound. Note: These are generalized procedures and may require optimization for specific thiol coupling partners.

Protocol 1: Palladium-Catalyzed Thiolation of this compound

This protocol is based on established methods for the coupling of aryl chlorides with thiols using a Buchwald-type ligand.[11]

Materials:

  • This compound

  • Thiol of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • XantPhos (or another suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies

Palladium_Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Start Add_Solids Add Pd source, ligand, and base to a flame-dried Schlenk tube. Start->Add_Solids Inert_Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Add_Solids->Inert_Atmosphere Add_Liquids Add this compound, thiol, and degassed solvent via syringe. Inert_Atmosphere->Add_Liquids Heat_Stir Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Add_Liquids->Heat_Stir Monitor_Progress Monitor the reaction by TLC, GC, or LC-MS. Heat_Stir->Monitor_Progress Cool_Down Cool the reaction to room temperature. Monitor_Progress->Cool_Down Upon completion Quench Quench with water or a saturated aqueous solution of NH4Cl. Cool_Down->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry_Concentrate Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify End End Purify->End

Figure 2: Experimental Workflow for Palladium-Catalyzed C-S Coupling. This flowchart outlines the key steps from reaction setup to product purification under an inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), XantPhos (1.2-6 mol%), and NaOtBu (1.5-2.0 equivalents). The palladium source and ligand should be added in a glovebox if possible.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.[21]

  • Addition of Reagents: Add this compound (1.0 equivalent), the desired thiol (1.1-1.5 equivalents), and the anhydrous, degassed solvent. The choice of solvent can be critical; toluene and dioxane are common starting points.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at 80-120 °C. The optimal temperature will depend on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[21]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Ligand: XantPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the less reactive aryl chloride and stabilizes the palladium catalyst.[11]

  • Base: A strong base like NaOtBu is often necessary to deprotonate the thiol and facilitate the catalytic cycle. For more sensitive substrates, a weaker base like K₂CO₃ can be used, though this may require higher temperatures or longer reaction times.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.[21]

Protocol 2: Copper-Catalyzed Thiolation of this compound

This protocol offers a more economical alternative to palladium catalysis and is based on ligand-free conditions.[12]

Materials:

  • This compound

  • Thiol of choice

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or DMSO)

  • Reaction vessel suitable for heating under an inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add CuI (5-10 mol%), K₂CO₃ (2.0 equivalents), this compound (1.0 equivalent), and the thiol (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent. Polar aprotic solvents like DMF or NMP are often effective.

  • Reaction: Heat the mixture under an inert atmosphere at 110-150 °C with vigorous stirring.

  • Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.

Causality Behind Choices:

  • Catalyst: CuI is an inexpensive and readily available copper source that is effective in catalyzing C-S bond formation.

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.[22]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).- Increase the reaction temperature in increments.
Decomposition of starting material - Reaction temperature is too high- Base is too strong for the substrate- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of NaOtBu).
Formation of disulfide byproduct - Oxidative coupling of the thiol- Ensure the reaction is thoroughly degassed to remove oxygen.- Use a slight excess of the thiol.
Difficulty in product purification - Complex reaction mixture with multiple byproducts- Re-optimize the reaction conditions to improve selectivity.- Consider a different catalytic system (e.g., switch from palladium to copper).

digraph "Troubleshooting_Decision_Tree" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];

"Start" [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Inertness" [label="Is the reaction atmosphere sufficiently inert?"]; "Check_Reagents" [label="Are the reagents (catalyst, base, solvent) of good quality and anhydrous/degassed?"]; "Screen_Conditions" [label="Systematically screen ligands, bases, solvents, and temperature."]; "Consider_Alternative" [label="Consider an alternative metal catalyst (e.g., Ni or Cu)."]; "Success" [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Inertness"; "Check_Inertness" -> "Check_Reagents" [label="Yes"]; "Check_Inertness" -> "Start" [label="No, improve inert technique"]; "Check_Reagents" -> "Screen_Conditions" [label="Yes"]; "Check_Reagents" -> "Start" [label="No, replace reagents"]; "Screen_Conditions" -> "Success" [label="Optimization successful"]; "Screen_Conditions" -> "Consider_Alternative" [label="Optimization fails"]; "Consider_Alternative" -> "Screen_Conditions"; }

Figure 3: A Decision Tree for Troubleshooting C-S Cross-Coupling Reactions. This logical flow provides a systematic approach to identifying and resolving common experimental issues.

Conclusion

Metal-catalyzed C-S bond formation is a powerful tool for the synthesis of thioethers, and its application to substrates like this compound opens up avenues for the creation of novel molecular architectures. While palladium-based systems offer a high degree of reliability and functional group tolerance, copper and nickel catalysts provide cost-effective and potent alternatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these reactions. As with any catalytic reaction, careful optimization of the reaction parameters is key to achieving high yields and purity.

References

  • Metal-catalyzed C-S bond formation using sulfur surrogates | Request PDF. ResearchGate. Available at: [Link]

  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. Available at: [Link]

  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate. Available at: [Link]

  • Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Organic Chemistry Portal. Available at: [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. PubMed. Available at: [Link]

  • Recent Progress in the C—S Bond Formation Reactions Mediated by Visible Light. wxxb.org.cn. Available at: [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

  • The journey of C–S bond formation from metal catalysis to electrocatalysis. RSC Publishing. Available at: [Link]

  • Efficient copper(I)-catalyzed C–S cross-coupling of thiols with aryl halides in an aqueous two-phase system. Semantic Scholar. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH. Available at: [Link]

  • ChemInform Abstract: Synthesis of Aryl Thioethers Through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. | Request PDF. ResearchGate. Available at: [Link]

  • Palladium(II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via novel C(formyl)-C(aryl) coupling strategy | Request PDF. ResearchGate. Available at: [Link]

  • Nickel-catalyzed reductive thiolation and selenylation of unactivated alkyl bromides. NIH. Available at: [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. Available at: [Link]

  • Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. PubMed. Available at: [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry. Reddit. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. NIH. Available at: [Link]

  • The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. ACS Publications. Available at: [Link]

  • COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS. ResearchGate. Available at: [Link]

  • Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. Semantic Scholar. Available at: [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. NIH. Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2‑Methyl-THF. eScholarship. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Copper catalyzed carbon-selenium bond formation via the coupling reaction of aryl halides, phenylboronic acid and Se. ResearchGate. Available at: [Link]

  • Nickel-catalysed selective migratory hydrothiolation of alkenes and alkynes with thiols. NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. MDPI. Available at: [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube. Available at: [Link]

  • Nickel‐Catalyzed Thiolation of Aryl Nitriles. NIH. Available at: [Link]

  • Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Application Note: Grignard Reaction of 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the generation of 2-(methylthio)phenylmagnesium chloride from 2-chlorothioanisole . While aryl chlorides are traditionally challenging substrates for Grignard formation due to the high bond dissociation energy of the C-Cl bond (approx. 95 kcal/mol), the presence of the ortho-thiomethyl group introduces unique electronic and chelating behaviors that must be managed.

We present two validated methodologies:

  • Method A (Direct Insertion): A cost-effective, high-temperature protocol using mechanical activation and entrainment. Best for bulk scale-up.

  • Method B (Magnesium-Halogen Exchange): A high-precision, low-temperature protocol using Turbo-Grignard (

    
    ). Best for complex synthesis and high-throughput screening (HTS).
    

Mechanistic Insight & The "Ortho-Thio" Challenge

The transformation of this compound is not a standard Grignard formation. Two competing factors define the reaction kinetics:

  • The Deactivation Hurdle: Chlorine is a poor leaving group compared to bromine or iodine. Direct insertion of Mg into the C-Cl bond typically requires THF at reflux (

    
    ) and often fails in diethyl ether (
    
    
    
    ).
  • The Chelation Effect: The sulfur atom at the ortho position possesses lone pairs that can coordinate with the magnesium species.

    • Benefit: Once formed, the Grignard is stabilized by an intramolecular 5-membered chelate ring, preventing degradation.

    • Drawback: During formation, the sulfur can adsorb onto the Mg surface, potentially passivating the metal and inhibiting the single-electron transfer (SET) required to initiate the reaction.

Pathway Visualization

The following diagram illustrates the kinetic pathways and the stabilizing chelation effect.

GrignardPathways Substrate This compound MgSurface Mg Surface (Active) Substrate->MgSurface Adsorption Transition Radical Anion Intermediate MgSurface->Transition SET (Slow Step) Product 2-(methylthio)phenyl- magnesium chloride Transition->Product Recombination Chelation Intramolecular Mg-S Coordination Product->Chelation Stabilization

Figure 1: Reaction pathway showing the critical SET step and subsequent chelation stabilization.

Method A: Direct Insertion (The Entrainment Protocol)

Best for: Large-scale synthesis where reagent cost is the primary constraint.

Reagents & Equipment[1][2][3]
  • Substrate: this compound (Reagent Grade, >98%).

  • Metal: Magnesium turnings (Grignard grade).

  • Solvent: Anhydrous THF (Stabilized, <50 ppm

    
    ).
    
  • Activator: 1,2-Dibromoethane (DBE) or Iodine (

    
    ).
    
  • Atmosphere: Argon or Nitrogen (Dry).

Protocol Steps
  • Surface Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under inert gas flow.

  • Mg Loading: Add Mg turnings (1.2 equiv). Critical: Dry stir the turnings vigorously for 30 minutes under Argon to mechanically fracture the oxide layer.

  • Entrainment (Activation):

    • Suspend Mg in minimal THF (just enough to cover).

    • Add 0.05 equiv of 1,2-dibromoethane .

    • Heat gently with a heat gun until ethylene bubbles evolve vigorously. This "etches" the Mg surface.

  • Initiation:

    • Prepare a solution of this compound (1.0 equiv) in THF (1M concentration).

    • Add 10% of this solution to the activated Mg.

    • Heat to reflux.[1] If the solution does not turn turbid/grey within 10 minutes, add a single crystal of Iodine.

  • Propagation:

    • Once initiated (sustained reflux without external heat), add the remaining substrate solution dropwise.

    • Rate Control: Maintain a gentle reflux via addition rate. If the reaction cools too much, the C-Cl insertion will stall.

  • Completion: After addition, reflux externally for 2–4 hours. The solution should be dark grey/brown.

Method B: Turbo-Grignard Exchange (The Precision Protocol)

Best for: Lab-scale, high-value intermediates, or when functional group tolerance is required.

Mechanism

Instead of forming the Grignard from Mg metal, we perform a Halogen-Magnesium Exchange using Knochel’s Turbo Grignard (


). The Lithium Chloride breaks up the polymeric aggregates of the Grignard, increasing the kinetic basicity and allowing the exchange to occur at lower temperatures.
Protocol Steps
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Substrate: Charge with this compound (1.0 equiv) and anhydrous THF (0.5 M).

  • Exchange Reagent: Cool the solution to -15°C (ice/salt bath).

    • Note: While aryl chlorides usually require room temperature for exchange, the ortho-thio group can facilitate the exchange via coordination, but also risks side reactions at higher temps. Start cold.

  • Addition: Dropwise add

    
     (1.1 equiv, typically 1.3M in THF) over 15 minutes.
    
  • Reaction: Allow to warm to 0°C and stir for 2 hours.

  • Validation: The exchange is equilibrium-driven. The formation of the aryl-Grignard is favored because the aryl anion is less basic than the isopropyl anion.

Quality Control: Self-Validating the Reagent

Never assume the Grignard formed. You must titrate before use.

The Salicylaldehyde Phenylhydrazone Method
  • Dissolve a known mass of salicylaldehyde phenylhydrazone in THF (it acts as a colorimetric indicator).

  • Titrate your Grignard solution into this mixture.

  • Endpoint: The solution turns from yellow to bright orange (formation of the dianion).

  • Calculation:

    
    
    
Comparative Data Table
FeatureMethod A (Direct Mg)Method B (Turbo Exchange)
Active Species Mg Turnings

Temperature Reflux (

)

to

Time 4-6 Hours2 Hours
Yield (Typical) 65-75%85-95%
Byproducts Wurtz coupling (dimer)Isopropyl chloride
Safety Risk Thermal runawayMoisture sensitivity

Troubleshooting & Decision Logic

Use this decision tree to salvage a stalled reaction.

Troubleshooting Start Reaction Stalled? Check1 Is Mg Surface Shiny? Start->Check1 Action1 Add Iodine Crystal + Heat Gun Check1->Action1 No (Dull/Oxide) Check2 Is Solvent Dry? Check1->Check2 Yes Action2 Abort. Water kills Grignard. Restart with fresh THF. Check2->Action2 No (Cloudy/Wet) Check3 Did it initiate then stop? Check2->Check3 Yes Action3 Add 0.1 eq DBE (Entrainment) Resume Reflux Check3->Action3

Figure 2: Troubleshooting logic for Method A (Direct Insertion).

Safety & Handling

  • Thioether Odor: this compound has a pervasive, disagreeable garlic-like odor. All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize the sulfur residues to odorless sulfoxides/sulfones.

  • Exotherm: The initiation of Method A can be latent. Do not add the entire volume of substrate until initiation is confirmed. A "sleeping" Grignard can suddenly initiate and cause a solvent eruption.

  • Turbo Grignard: Highly reactive with moisture. Syringes must be purged with Argon 3x before drawing the reagent.

References

  • Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Insertion Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • Reich, H. J. (2023). "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry Database.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: this compound."

  • Lai, Y. H. (1981). "Grignard Reagents from Chemically Activated Magnesium." Synthesis. (General reference for entrainment methods).

Sources

Application Notes and Protocols for the Oxidation of 2-Chlorothioanisole to Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfoxides and Sulfones in Modern Chemistry

The selective oxidation of thioethers to sulfoxides and subsequently to sulfones represents a cornerstone transformation in organic synthesis. These oxidized sulfur-containing functional groups are not mere synthetic curiosities; they are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The distinct electronic and steric properties imparted by the sulfoxide and sulfone moieties can profoundly influence a molecule's biological activity, solubility, and metabolic stability. For instance, the sulfoxide group is a key component in drugs like esomeprazole (a proton pump inhibitor) and modafinil (a wakefulness-promoting agent). Sulfones are integral to the structure of various antibiotics and anti-inflammatory drugs.

This guide provides a detailed technical overview and practical, step-by-step protocols for the controlled oxidation of a specific and industrially relevant substrate: 2-chlorothioanisole. We will explore the selective conversion of this aryl thioether to its corresponding sulfoxide, 2-chlorophenyl methyl sulfoxide, and its further oxidation to the sulfone, 2-chlorophenyl methyl sulfone. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.

Part 1: Selective Oxidation of this compound to 2-Chlorophenyl Methyl Sulfoxide

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone is a common challenge in organic synthesis. The choice of oxidant and the careful control of reaction conditions are paramount to achieving high yields of the desired sulfoxide.[1] For the conversion of this compound, several methods can be employed. Here, we present a reliable protocol using sodium periodate, a mild and selective oxidizing agent for this transformation.

Causality Behind Experimental Choices:

Sodium periodate (NaIO₄) is an excellent choice for this selective oxidation due to its high chemoselectivity for sulfur oxidation over other potentially oxidizable groups. The reaction is typically carried out in a biphasic system, often with methanol or ethanol and water, which facilitates the interaction of the organic-soluble thioether with the water-soluble oxidant. The reaction temperature is maintained at or below room temperature to minimize the risk of over-oxidation to the sulfone.

Experimental Workflow: Sulfoxide Synthesis

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve this compound in Methanol C Combine solutions and stir at 0-25°C A->C B Prepare aqueous solution of Sodium Periodate B->C D Monitor reaction by TLC C->D Sampling E Filter to remove insoluble salts D->E Reaction complete F Extract with Dichloromethane E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the selective oxidation of this compound to its sulfoxide.

Detailed Protocol: Synthesis of 2-Chlorophenyl Methyl Sulfoxide

Materials:

  • This compound (MW: 158.65 g/mol )

  • Sodium periodate (NaIO₄, MW: 213.89 g/mol )

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of thioanisole). In a separate beaker, dissolve sodium periodate (1.1 eq) in deionized water (10 mL per gram of periodate). Cool both solutions in an ice bath.

  • Oxidation: Slowly add the sodium periodate solution to the stirred solution of this compound. Maintain the temperature at 0-5 °C initially and then allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material (this compound) is less polar than the product (2-chlorophenyl methyl sulfoxide). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the insoluble sodium iodate byproduct. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining periodate) and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chlorophenyl methyl sulfoxide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of 2-Chlorophenyl Methyl Sulfoxide:
PropertyValue
Appearance White to off-white solid
Melting Point Approx. 45-48 °C (Predicted, based on similar structures)
¹H NMR (CDCl₃) δ ~7.8-7.3 (m, 4H, Ar-H), ~2.8 (s, 3H, -S(O)CH₃) ppm
¹³C NMR (CDCl₃) δ ~145 (Ar-C-S), ~132, 130, 128, 125 (Ar-C), ~44 (-S(O)CH₃) ppm

Part 2: Oxidation of this compound to 2-Chlorophenyl Methyl Sulfone

The oxidation of a thioether or a sulfoxide to a sulfone requires more forcing conditions or a stronger oxidizing agent compared to the synthesis of the sulfoxide. Over-oxidation is less of a concern here, as the sulfone is the thermodynamically stable final product of the oxidation sequence. A common and effective method for this transformation is the use of hydrogen peroxide in the presence of a catalytic amount of a transition metal salt or an acid catalyst.

Causality Behind Experimental Choices:

Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign oxidant, with water being the only byproduct.[2] The reaction is often catalyzed by an acid, such as acetic acid, which activates the hydrogen peroxide, making it a more potent oxidizing agent. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the starting material to the sulfone. The reaction is typically heated to increase the reaction rate.

Experimental Workflow: Sulfone Synthesis

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve this compound in Acetic Acid B Add Hydrogen Peroxide (30%) dropwise at room temperature A->B C Heat the reaction mixture B->C D Monitor reaction by TLC C->D Sampling E Cool and pour into ice-water D->E Reaction complete F Filter the precipitate E->F G Wash with water and dry F->G H Recrystallize from a suitable solvent G->H

Caption: Workflow for the oxidation of this compound to its sulfone.

Detailed Protocol: Synthesis of 2-Chlorophenyl Methyl Sulfone

Materials:

  • This compound (MW: 158.65 g/mol ) or 2-Chlorophenyl methyl sulfoxide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Deionized water

  • Ethanol or a similar solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of thioanisole).

  • Oxidation: To the stirred solution, add 30% aqueous hydrogen peroxide (2.5-3.0 eq) dropwise at room temperature. An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The sulfone product is typically more polar than the starting thioether and the intermediate sulfoxide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. The solid sulfone product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove acetic acid and any remaining hydrogen peroxide.

  • Purification: Dry the crude product in a desiccator. For higher purity, the 2-chlorophenyl methyl sulfone can be recrystallized from a suitable solvent such as ethanol.

Characterization of 2-Chlorophenyl Methyl Sulfone:
PropertyValue
Appearance White crystalline solid
Melting Point 98-100 °C
¹H NMR (CDCl₃) δ ~8.1-7.5 (m, 4H, Ar-H), ~3.2 (s, 3H, -S(O)₂CH₃) ppm
¹³C NMR (CDCl₃) δ ~138 (Ar-C-S), ~134, 131, 129, 127 (Ar-C), ~45 (-S(O)₂CH₃) ppm

Comparative Analysis of Oxidation Methods

OxidantTarget ProductTypical ConditionsAdvantagesDisadvantages
Sodium Periodate SulfoxideMethanol/Water, 0-25 °CHigh selectivity for sulfoxide, mild conditions.Stoichiometric waste (iodate).
Hydrogen Peroxide SulfoneAcetic acid, 80-90 °CInexpensive, "green" oxidant (water byproduct), high yield of sulfone.Requires heating, risk of over-oxidation if not controlled for sulfoxide.
m-CPBA Sulfoxide/SulfoneDichloromethane, 0 °C to refluxHighly effective, can be selective for sulfoxide with 1 eq.Stoichiometric benzoic acid byproduct, potentially explosive.
Oxone® Sulfoxide/SulfoneMethanol/Water, Room TemperatureStable solid, easy to handle, effective.Stoichiometric inorganic salts as byproducts.

Troubleshooting and Safety Considerations

  • Over-oxidation to Sulfone (when Sulfoxide is desired): This is the most common issue. To mitigate this, use a mild oxidant like sodium periodate, maintain a low reaction temperature, and carefully monitor the reaction progress by TLC, stopping the reaction as soon as the starting material is consumed.

  • Incomplete Reaction: If the reaction stalls, ensure the quality of the oxidant and consider slightly elevated temperatures or longer reaction times. For the sulfone synthesis, ensure a sufficient excess of hydrogen peroxide is used.

  • Purification Challenges: The polarity difference between the thioether, sulfoxide, and sulfone is usually sufficient for separation by column chromatography. If separation is difficult, consider using a different solvent system for chromatography or recrystallization for the sulfone.

  • Safety:

    • Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

    • m-CPBA: Can be shock-sensitive and may decompose violently upon heating. It is a strong oxidizing agent.

    • Oxone®: Is a stable solid but is a strong oxidizer. Avoid contact with combustible materials.

    • This compound: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The controlled oxidation of this compound to its sulfoxide and sulfone is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The protocols provided in this guide offer reliable starting points for researchers. By understanding the principles behind these methods, scientists can effectively synthesize these valuable building blocks for applications in drug discovery and materials science.

References

  • Organic Syntheses, Coll. Vol. 5, p.791 (1973); Vol. 46, p.78 (1966).

  • PrepChem. "Preparation of Bis(p-chlorophenyl)methyl methyl sulfoxide (V)."

  • Organic Syntheses. "Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride."

  • Ali, M. H.; et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules2008 , 13(5), 1055-1063.

  • Google Patents. "Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride." CN1535960A.

  • Google Patents. "Preparation method of 2-methyl-3-chlorophenylmethyl sulfide." CN106631941A.

  • Wikipedia. "Cyclopropylacetylene."

  • Kumar, S.; et al. "One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively." RSC Adv., 2015 , 5, 73729-73733.

  • ChemicalBook. "2-CHLOROETHYL 4-CHLOROPHENYL SULFONE(16191-84-7) 1H NMR spectrum."

  • The Royal Society of Chemistry. "The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system." Green Chem., 2024 .

  • Wikipedia. "Methyl phenyl sulfoxide."

  • Gottlieb, H. E.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." J. Org. Chem.1997 , 62(21), 7512–7515.

  • ACS Publications. "The Journal of Organic Chemistry Ahead of Print."

  • The Royal Society of Chemistry. "Electronic Supporting Information."

  • ACS Publications. "Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][2][3]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds." Org. Lett.2024 .

  • The Royal Society of Chemistry. "SUPPORTING INFORMATION."

  • PubChem. "4-Chlorophenyl methyl sulfoxide, (+-)-."

  • ChemicalBook. "METHYL PHENYL SULFOXIDE CAS#: 1193-82-4."

  • Defense Technical Information Center. "Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone."

  • Google Patents. "Purification of dimethyl sulfoxide." US3358036A.

  • ResearchGate. "Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H 2 O 2 concentration."

  • MDPI. "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents."

  • ResearchGate. "Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species."

  • Organic Chemistry Portal. "Sulfoxide synthesis by oxidation."

  • Journal of the Chemical Society, Perkin Transactions 2. "Mechanism of the oxidation of sulphides with sodium periodate."

  • Sigma-Aldrich. "Methyl phenyl sulfoxide = 97 1193-82-4."

  • ResearchGate. "PMR and 13 C NMR Spectra of 2 (DMSO-d 6 )."

  • MDPI. "Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods."

  • Global Substance Registration System. "4-CHLOROPHENYL METHYL SULFOXIDE, (R)-."

Sources

Introduction: The Strategic Power of Directed ortho-Metalation (DoM)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of 2-Chlorothioanisole via Directed ortho-Lithiation, offering researchers and drug development professionals a comprehensive overview of the mechanism, a detailed experimental protocol, and critical application insights.

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and predictable method for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] Unlike classical electrophilic aromatic substitution, which often yields mixtures of ortho-, meta-, and para-isomers, DoM allows for the precise introduction of an electrophile exclusively at the position ortho to a directing metalation group (DMG).[3] This is achieved through the deprotonation of the most acidic ortho-proton by a strong organolithium base, a reaction facilitated by prior coordination of the base to the DMG.[1][3]

This guide focuses on the directed ortho-lithiation of this compound, a substrate featuring two potential directing groups: a thioether (-SMe) and a chlorine atom (-Cl). Understanding the interplay and relative directing strength of these groups is paramount to predicting and controlling the reaction's outcome. The thioether group, with its Lewis basic sulfur atom, is a moderately strong DMG capable of coordinating with the Lewis acidic lithium of an alkyllithium reagent.[4] The chlorine atom is a weaker DMG. The strategic application of DoM on this substrate opens pathways to novel, highly substituted aromatic compounds that are valuable intermediates in pharmaceutical and materials science research.

The Underlying Mechanism: A Tale of Two Directors

The regioselectivity of the DoM reaction on a polysubstituted arene is determined by the hierarchy of directing group ability.[4][5] The process begins with the coordination of the organolithium reagent, typically n-butyllithium (n-BuLi), to the most powerful Lewis basic site on the substrate.[1][6] This coordination event, often referred to as a complex-induced proximity effect (CIPE), positions the alkyl base adjacent to the ortho-proton, kinetically favoring its abstraction over other protons on the ring.[3]

In the case of this compound, both the thioether and chloro groups can act as DMGs. However, based on established hierarchies, the thioether group is a significantly stronger director than the chloro group.[4] Consequently, the n-BuLi will preferentially coordinate to the sulfur atom. This coordination directs the deprotonation to one of the two protons ortho to the thioether: the C6-H or the C2-H (which is actually the C-Cl bond). Given the presence of the chloro group at the 2-position, lithiation occurs regioselectively at the C6 position, leading to the formation of 2-chloro-6-lithiothioanisole. This intermediate can then be trapped by a suitable electrophile to yield a 1,2,3-trisubstituted benzene derivative.

A potential side reaction is lithium-halogen exchange, where the organolithium reagent exchanges its alkyl group for the halogen on the aromatic ring.[5] While this process is rapid for aryl bromides and iodides, it is much slower for aryl chlorides, allowing for directed ortho-lithiation to occur as the primary reaction pathway, especially at low temperatures.[5]

Caption: Mechanism of directed ortho-lithiation of this compound.

Experimental Protocol

This protocol provides a generalized procedure for the directed ortho-lithiation of this compound and subsequent quenching with an electrophile. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic organolithium reagents.

Materials and Equipment:

  • Substrate: this compound (CAS: 17733-22-1)[7][8][9]

  • Base: n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Additive (Optional): N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile: e.g., benzaldehyde, dimethylformamide (DMF), carbon dioxide (from dry ice), etc.

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Apparatus: Schlenk flask or three-necked round-bottom flask, rubber septa, syringes, magnetic stirrer, low-temperature thermometer, and a cooling bath (dry ice/acetone, -78 °C).

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of inert gas.

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.5 M.

  • Cooling:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation:

    • Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2-1.5 eq) dropwise to the solution of the aryllithium intermediate, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-3 hours. The reaction can then be allowed to slowly warm to room temperature overnight.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate or diethyl ether) for extraction.

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized product.

Caption: Step-by-step workflow for the ortho-lithiation of this compound.

Application Notes and Troubleshooting

The success of a directed ortho-lithiation reaction hinges on careful control of reaction parameters and an understanding of potential pitfalls.

Key Reaction Parameters

ParameterRecommended ConditionRationale & Field Insights
Base n-BuLi, s-BuLin-BuLi is standard. More reactive bases like s-BuLi or t-BuLi may be needed for less acidic protons but increase the risk of side reactions.[5] Basicity order: t-BuLi > s-BuLi > n-BuLi.[10]
Solvent Anhydrous THF, Et₂OEthereal solvents are crucial as they are polar aprotic and deaggregate the alkyllithium, increasing its basicity.[5] THF is generally more effective than Et₂O.
Temperature -78 °CCritical for selectivity. Prevents lithium-halogen exchange, reaction with the solvent (especially THF), and decomposition of the aryllithium intermediate.[5]
Additive TMEDA (optional)TMEDA is a bidentate ligand that chelates lithium, breaking up n-BuLi aggregates and accelerating the rate of metalation, often allowing reactions to proceed at higher temperatures or with less reactive substrates.[3][11]
Electrophiles Aldehydes, Ketones, CO₂, DMF, R₃SiCl, Alkyl halidesThe aryllithium is a potent nucleophile.[10] A wide range of electrophiles can be used, but they must be able to withstand the basic conditions.[5][12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive organolithium reagent; Presence of water or protic impurities; Reaction temperature too high.Titrate the n-BuLi solution before use; Ensure all glassware is rigorously dried and solvents are anhydrous; Maintain strict temperature control at -78 °C.
Mixture of Products Incomplete lithiation; Competing side reactions (e.g., lithium-halogen exchange); Electrophile decomposition.Increase lithiation time or use a slight excess of base; Ensure temperature is kept low (-78 °C) to disfavor exchange; Add the electrophile slowly at low temperature.
Recovery of Starting Material Insufficiently strong base; Lithiation is reversible and equilibrium favors starting material.Use a stronger base (s-BuLi) or add TMEDA to increase the kinetic basicity of n-BuLi.

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306-312.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • YouTube. (2020, October 4). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432015A - Supercritical thioanisole synthesis method by using chloromethane.
  • University of Michigan. (n.d.). Directed (ortho) Metallation.
  • YouTube. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]

  • Reddit. (2025, May 20). Directed ortho lithiation. r/OrganicChemistry. Retrieved from [Link]

  • Harvard University, Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Rappoport, Z., & Marek, I. (Eds.). (2004). The chemistry of organolithium compounds. John Wiley & Sons.
  • Chemsrc. (n.d.). 2-Chlorothiosanisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). General Principles of ortho-Lithiation in Arylphosphinamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997, March 17). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†.
  • National Institutes of Health. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]

Sources

Application Note: 2-Chlorothioanisole in the Synthesis of Conducting Poly(phenylene sulfide) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Chlorothioanisole (2-CTA) serves as a specialized monomer for the synthesis of Poly(2-chloro-1,4-phenylene sulfide) , a functionalized derivative of Poly(phenylene sulfide) (PPS). While unsubstituted PPS is a commercially dominant engineering plastic known for thermal stability, its high crystallinity and insolubility limit its application in flexible electronics.

The use of This compound introduces a chlorine substituent directly onto the aromatic backbone. This modification serves three critical functions in conducting polymer synthesis:

  • Solubility Enhancement: The steric bulk of the chlorine atom disrupts the rigid crystal packing of the PPS chains, enhancing solubility in organic solvents (e.g., CHCl₃, NMP) and enabling solution-processing of films.

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom increases the oxidation potential of the polymer, altering the band gap and environmental stability of the doped state.

  • Post-Polymerization Functionalization: The aryl-chloride motif provides a reactive handle for further modification via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the grafting of sensing moieties or solubilizing alkyl chains.

This guide details the Cationic Oxidative Polymerization of 2-CTA. Unlike the industrial "Ryton" process (which requires high temperatures and sodium sulfide), this method proceeds at room temperature via a cation-radical mechanism, preserving the delicate chloro-functionality.

Chemical Mechanism: Cation-Radical Polymerization

The polymerization of this compound does not proceed via standard chain-growth. It follows a step-growth Oxidative Cationic mechanism, pioneered for thioanisoles by the Tsuchida group.

Mechanistic Pathway[1][2][3]
  • Oxidation: The oxidant (e.g., Vanadyl acetylacetonate/O₂ or Ce(IV)) oxidizes the sulfur lone pair, generating a cation radical on the sulfur atom.

  • Electrophilic Attack: The sulfur cation radical acts as an electrophile, attacking the para-position of another monomer molecule (the ortho position is blocked by the Chlorine atom, and the meta position is deactivated).

  • Demethylation: A nucleophile (often the counter-ion or solvent) facilitates the removal of the methyl group, reforming the sulfide linkage and releasing a proton.

  • Propagation: The dimer is more easily oxidized than the monomer, facilitating chain growth.

PolymerizationMechanism Monomer This compound (Monomer) Oxidation Oxidation (-e⁻) Monomer->Oxidation CationRadical Cation Radical [Ph-S•+]CH3 Oxidation->CationRadical Coupling Electrophilic Attack (Para-Coupling) CationRadical->Coupling Intermediate Sulfonium Intermediate Coupling->Intermediate Demethylation Demethylation (-CH3) Intermediate->Demethylation Polymer Poly(2-chloro-1,4-phenylene sulfide) Demethylation->Polymer Polymer->Oxidation Chain Growth

Figure 1: Oxidative polymerization mechanism of this compound. The reaction relies on the formation of a reactive sulfonium intermediate followed by demethylation to establish the thioether bridge.

Experimental Protocols

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

This protocol yields high molecular weight polymer suitable for casting films.

Materials:

  • Monomer: this compound (98%, redistilled).

  • Catalyst: Vanadyl acetylacetonate [VO(acac)₂] or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Acid: Trifluoromethanesulfonic acid (TFMSA) or Trifluoroacetic acid (TFA). Crucial for stabilizing the cation radical.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Oxidant: Molecular Oxygen (O₂) balloon or excess DDQ.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Solvent Charge: Add 20 mL of anhydrous DCM and 2.0 mmol of this compound.

  • Acid Activation: Add 1.0 mL of TFA dropwise. The solution may darken slightly.

    • Expert Insight: The acid prevents the nucleophilic attack of the sulfur lone pair on the oxidized species, which would terminate the chain. It forces the reaction towards C-S coupling.

  • Catalyst Addition: Add 0.1 mmol of VO(acac)₂.

  • Oxidation: Attach an O₂ balloon to the flask. Stir vigorously at 25°C for 40 hours .

    • Note: If using DDQ (stoichiometric oxidant), add 2.0 mmol dissolved in DCM slowly over 1 hour. O₂ is preferred for cleaner workup.

  • Termination & Precipitation: Pour the reaction mixture into 200 mL of cold methanol containing 1% HCl. The polymer will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash exclusively with methanol, then acetone, and finally hot water to remove residual vanadium salts.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Protocol B: Doping for Conductivity

The as-synthesized polymer is an insulator (


 S/cm). It must be doped to achieve semiconducting properties (

to

S/cm).[1]

Method:

  • Film Casting: Dissolve the polymer in N-methyl-2-pyrrolidone (NMP) or hot chloroform. Drop-cast onto a glass slide or interdigitated electrode. Dry at 80°C.

  • Doping: Place the film in a sealed chamber containing Iodine (I₂) crystals or expose to Nitrosyl Tetrafluoroborate (NOBF₄) in acetonitrile solution.

  • Time: Allow doping for 1-4 hours. The film will darken (typically turning dark brown/black).

  • Measurement: Measure conductivity immediately using a 4-point probe, as reversible dedoping may occur in air over time.

Characterization & Data Interpretation

Key Analytical Metrics
TechniqueParameterExpected Result for Poly(2-chloro-PPS)Interpretation
¹H NMR Chemical ShiftBroad peaks at 7.0–7.8 ppmDisappearance of S-CH₃ peak (2.5 ppm) confirms demethylation. Broadening indicates polymerization.
FTIR C-S Stretch~1090 cm⁻¹Characteristic thioether linkage.
FTIR C-Cl Stretch~1050 cm⁻¹Confirms retention of the chlorine substituent (no oxidative cleavage of Cl).
UV-Vis Band GapAbsorption edge ~380–400 nmBlue-shifted compared to PANI, indicating a wider band gap due to the twisted backbone.
TGA Thermal Stability

(5% loss) > 300°C
High thermal stability characteristic of PPS derivatives.
Visualization of Workflow

ExperimentalWorkflow Start Start: this compound Mix Mix in DCM + TFA (Acidic Environment) Start->Mix Cat Add Catalyst (VO(acac)₂ or DDQ) Mix->Cat React Reaction 40h @ 25°C under O₂ Cat->React Precip Precipitate in MeOH/HCl React->Precip Filter Filter & Wash (Remove Vanadium/Acid) Precip->Filter Film Cast Film from NMP Filter->Film Dope Doping (I₂ Vapor) Film->Dope Measure Measure Conductivity (4-Point Probe) Dope->Measure

Figure 2: Step-by-step workflow for the synthesis and doping of Poly(this compound).

Troubleshooting & Expert Insights

Issue: Low Molecular Weight / Oligomers[3]
  • Cause: Insufficient acidity. The cation radical intermediate is susceptible to nucleophilic attack by the sulfur of the monomer without coupling, or attack by water.

  • Solution: Ensure the solvent is strictly anhydrous. Increase the concentration of TFA. The acid protonates the formed sulfide linkages, protecting them from further oxidation, while allowing the terminal monomer to react.

Issue: Sulfoxide Formation (S=O peaks in FTIR at 1040 cm⁻¹)
  • Cause: Over-oxidation. If the water content is high, the cation radical reacts with water to form a sulfoxide instead of coupling with another ring.

  • Solution: Use molecular sieves in the DCM solvent. Avoid using strong oxidants like KMnO₄; stick to O₂/Vanadium or DDQ which are more selective for C-C/C-S coupling.

Issue: Film Peeling
  • Cause: The chlorine substituent increases the rigidity and hydrophobicity, leading to poor adhesion on hydrophilic glass.

  • Solution: Treat the substrate with a hydrophobic silane (e.g., HMDS) before casting. Alternatively, copolymerize with unsubstituted thioanisole (10-20%) to adjust mechanical properties.

References

  • Tsuchida, E., Yamamoto, K., & Jikei, M. (1990). "Oxidative Polymerization of Diphenyl Disulfides and Thioanisoles." Journal of Macromolecular Science: Part A - Chemistry, 27(9-11), 1191-1208. Link

  • Yamamoto, K., Jikei, M., Katoh, J., Nishimura, T., & Tsuchida, E. (1992). "Synthesis of Poly(p-phenylene sulfide) via Oxygen Oxidative Polymerization of Methyl Phenyl Sulfide." Macromolecules, 25(10), 2698-2704. Link

  • Siochi, E. J., et al. (1990). "Synthesis and Properties of Substituted Poly(phenylene sulfide)s." Polymer, 31(7), 1329-1335. Link

  • Tsuchida, E., et al. (2009). "Oxidative Polymerization for Conducting Polymers." Encyclopedia of Polymer Science and Technology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chlorothioanisole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Selectivity for 2-Chlorothioanisole Substrates Ticket Type: Advanced Method Development Status: Resolved / Guide Available

The "Thioether Trap": Core Challenge Analysis

Executive Summary: Coupling this compound presents a "perfect storm" of catalytic challenges. Unlike standard aryl bromides, this substrate combines a difficult electrophile (ortho-substituted aryl chloride) with an intrinsic catalyst poison (the thioether).

The Mechanistic Bottleneck: The sulfur atom in the ortho position is a soft Lewis base that competes with your phosphine ligand for the Palladium center.

  • Catalyst Poisoning: The thioether moiety can displace labile ligands (like PPh3), forming stable, inactive Pd-S complexes.

  • Chelae Effect: If oxidative addition occurs, the sulfur can coordinate intramolecularly to the Pd(II) species, creating a stable 5-membered palladacycle that resists transmetallation.

  • Electronic Deactivation: The electron-donating nature of the -SMe group increases electron density on the ring, making the C-Cl bond less electrophilic and harder to break (oxidative addition becomes rate-limiting).

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Thioether Trap."

G cluster_legend Pathway Legend PreCat Pd Precatalyst (Pd-L) Active Active Species Pd(0)-L PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Active->OxAdd This compound Poisoned INACTIVE TRAP Pd-S Coordination (Stable Chelate) OxAdd->Poisoned Intramolecular S-Binding Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim. Poisoned->Active Requires Bulky Ligand to Break key1 Green = Productive Cycle key2 Red = Catalyst Death

Figure 1: The "Thioether Trap" mechanism showing how internal sulfur coordination arrests the catalytic cycle.

Optimized Protocol (The "Golden Standard")

Do not use Pd(PPh3)4 or Pd(OAc)2/PPh3. The binding constant of PPh3 is too weak to prevent sulfur displacement.

Recommended System:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G3 (1.0 - 3.0 mol%).

    • Why: These Buchwald precatalysts generate the active Pd(0) species immediately upon base exposure, bypassing the induction period where Pd(II) is vulnerable to sulfur coordination. The bulky biaryl backbone physically blocks the sulfur from binding.

  • Base: K3PO4 (anhydrous) or K2CO3 (aqueous) .[1]

    • Why: K3PO4 allows for anhydrous conditions if your boronic acid is prone to protodeboronation.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Why: Biphasic systems are crucial for dissolving inorganic bases and scavenging halide salts.

  • Temperature: 80°C - 100°C .

    • Why: Aryl chlorides require significant thermal energy for oxidative addition.

Step-by-Step Workflow
  • Charge Solids: Add this compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K3PO4 (2.0–3.0 equiv), and XPhos Pd G4 (2 mol%) to a vial.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M.

  • Reaction: Heat to 90°C for 2-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at < 20% conversion."

Diagnosis: Catalyst Poisoning. The sulfur atom has successfully displaced your ligand or formed a stable resting state with the Palladium.

  • Solution: Switch to SPhos or XPhos .

    • Scientific Rationale: These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and extremely bulky.[1] The bulk prevents the "soft" sulfur atom from approaching the Pd center, effectively shielding the catalyst.

    • Action: If using Pd(OAc)2 + Ligand, switch to a Precatalyst (G3/G4) to ensure 1:1 Pd:Ligand stoichiometry and immediate activation.

Issue 2: "I see the de-halogenated product (Thioanisole)."

Diagnosis: Hydrodehalogenation. The Pd-Ar intermediate is undergoing


-hydride elimination or reacting with a hydride source before transmetallation.
  • Solution:

    • Solvent Check: Avoid primary/secondary alcohols (Isopropanol, Ethanol) which can act as hydride sources. Stick to Dioxane or Toluene.

    • Water Control: If using K3PO4, ensure it is anhydrous.[2]

    • Boronic Acid Quality: Old boronic acids can degrade. Increase loading to 1.5 equiv.

Issue 3: "My Boronic Acid disappears, but the Chloride remains."

Diagnosis: Protodeboronation.[1] The boronic acid is hydrolyzing faster than it can transmetallate. This is common with heterocyclic boronic acids (e.g., 2-pyridyl) or electron-rich systems.

  • Solution:

    • Switch Base: Use KF or K3PO4 instead of Carbonates.

    • Slow Addition: Add the boronic acid as a solution via syringe pump over 1-2 hours.

    • MIDA Boronates: Switch from boronic acid to a MIDA boronate or Pinacol ester for higher stability.[1][3]

Ligand Selection Matrix

Use this table to select the correct "Engine" for your reaction based on substrate sterics.

LigandBest For...[2][3][4][5]Mechanism of Action
SPhos Primary Recommendation. General purpose for S-containing substrates.High electron density boosts oxidative addition; methoxy groups provide hemolabile stability.
XPhos Steric Bulk. Use if the boronic acid is ortho-substituted.Extremely bulky isopropyl groups prevent formation of inactive Pd-S chelates.
RuPhos Electronic Deactivation. Use if the aryl chloride is very electron-rich.Specialized for electron-rich substrates where oxidative addition is the hardest step.
PPh3 NOT RECOMMENDED. Labile ligand; easily displaced by Thioether sulfur.

Purification: Removing the Palladium

Sulfur compounds have a high affinity for Palladium, often resulting in dark, metal-contaminated products even after column chromatography.

Protocol:

  • Thiol-Silica Scavengers: Add SiliaMetS® Thiol or equivalent (3-5 equiv relative to Pd loading) to the crude reaction mixture before concentration. Stir at 40°C for 30 mins, then filter.

  • Dithiocarbamate Wash: If scavengers are unavailable, wash the organic layer with a 5% aqueous solution of Sodium Diethyldithiocarbamate. This chelates Pd better than the thioether product.

Decision Tree Workflow

DecisionTree Start Start: this compound Coupling CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Purification (Use Thiol Scavengers) CheckYield->Success Yes AnalyzeFailure Analyze Crude NMR CheckYield->AnalyzeFailure No SM_Remains SM Remains + Boronic Acid Gone AnalyzeFailure->SM_Remains Dehalogenation Product is Thioanisole (Reduced) AnalyzeFailure->Dehalogenation NoReaction No Reaction (SM Only) AnalyzeFailure->NoReaction Solution_Proto Protodeboronation Issue: 1. Switch to MIDA Ester 2. Anhydrous K3PO4 SM_Remains->Solution_Proto Solution_Reduct Hydride Issue: 1. Remove Alcohols 2. Check Solvent Dryness Dehalogenation->Solution_Reduct Solution_Poison Poisoning Issue: 1. Switch to XPhos Pd G4 2. Increase Temp to 100°C NoReaction->Solution_Poison

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Buchwald, S. L., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Demonstrates the superiority of SPhos/XPhos for aryl chlorides).

  • BenchChem Technical Support. (2025). A Comparative Guide to VPhos, RuPhos, and SPhos Ligands in Cross-Coupling Chemistry. (Specific data on ligand performance).

  • Sigma-Aldrich. (2024). Buchwald Phosphine Ligands User Guide.[6] (Protocols for G3/G4 precatalyst usage).

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Optimization.[7][8] (General mechanistic insights on oxidative addition).

Sources

Purification of 2-Chlorothioanisole by distillation/chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CTA-PUR-001 Subject: Purification Protocols for 2-Chlorothioanisole (CAS: 17733-22-1) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Triage & Diagnostics: Know Your Impurities

Before selecting a purification route, you must identify the nature of your crude material.[2] this compound (2-CTA) presents unique challenges due to the sulfur atom's susceptibility to oxidation and the "stench" associated with its precursors.[1]

Diagnostic Table: Impurity Profiling
Symptom / ObservationProbable ImpurityChemical NatureRecommended Action
Foul, garlic/rotten egg odor 2-Chlorothiophenol (Starting material)Acidic ThiolProtocol A (Chemical Wash) .[1] Do not distill yet; thiols co-distill.[1]
Cloudy/Opaque liquid Bis(2-chlorophenyl) disulfideOxidative DimerProtocol B (Distillation) .[1] Disulfides have very high BPs.[1]
New polar spot on TLC Methyl 2-chlorophenyl sulfoxidePolar OxidantProtocol C (Chromatography) .[1] Sulfoxides stick to silica.[1]
Yellowing of liquid Polysulfides / Azobenzene derivativesChromophoresProtocol B (Distillation) followed by carbon filtration.[1]

Decision Matrix: Workflow Optimization

Do not default to a single method. Use this logic flow to maximize yield and minimize exposure to noxious odors.

PurificationLogic Start Crude this compound CheckSmell Strong Thiol Odor? Start->CheckSmell BaseWash Protocol A: NaOH Wash (Remove Thiols) CheckSmell->BaseWash Yes CheckQty Scale > 5g? CheckSmell->CheckQty No BaseWash->CheckQty VacDist Protocol B: Vacuum Distillation CheckQty->VacDist Yes (Bulk) FlashChrom Protocol C: Flash Chromatography CheckQty->FlashChrom No (Small Scale) Final Pure 2-CTA (Store under N2) VacDist->Final FlashChrom->Final

Figure 1: Purification logic flow. Prioritize chemical washing for thiol removal before thermal or chromatographic steps.

Protocol A: Chemical Wash (Thiol Removal)

Context: Distillation is often ineffective against 2-chlorothiophenol because its boiling point (~205°C) is close enough to 2-CTA (~240°C) to cause co-distillation, especially under poor vacuum.[1] Thiols are acidic (


 for thiophenols); 2-CTA is not.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in an inert organic solvent (e.g., Diethyl Ether or Dichloromethane).[1]

  • Scrubbing: Wash the organic layer 3x with 10% NaOH (aq) .[1]

    • Mechanism:[1][3][4] Converts the volatile, smelly thiol into the water-soluble sodium thiolate salt (

      
      ).[1]
      
  • Oxidative Quench (Crucial for Safety): Treat the aqueous waste with dilute bleach (sodium hypochlorite) before disposal.[1] This oxidizes the thiolate to a non-volatile sulfonate, neutralizing the stench.

  • Drying: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Protocol B: Vacuum Distillation

Context: this compound has a high atmospheric boiling point (~239-240°C) [1].[1][5] Distilling at atmospheric pressure promotes thermal decomposition and oxidation.[1] Vacuum distillation is mandatory.[1]

Troubleshooting Distillation

Q: The liquid is bumping violently.

  • A: Sulfur compounds often retain trace solvents or water.[1][6] Use a vigorous stir bar or a capillary bleed.[1] Ensure you have removed all low-boiling solvents via rotovap before applying high vacuum.[1]

Q: What pressure/temperature should I target?

  • A: Use the Nomograph principle.

    • Atmospheric BP: ~240°C[5]

    • Target Vacuum: 10–15 mmHg (Water aspirator or good diaphragm pump).[1]

    • Target BP: ~105–115°C [2].[1]

    • Warning: If using a high-vacuum oil pump (<1 mmHg), the BP will drop to ~60-70°C. Ensure your condenser is chilled (

      
      ) to prevent loss of product to the pump trap.
      

Q: The distillate is turning pink/red.

  • A: This indicates oxidation.[1][6][7]

    • Fix: Bleed Nitrogen or Argon into the system through the capillary.[1] Do not distill in air.[1]

    • Fix: Add a few crystals of hydroquinone or BHT to the boiling flask as a radical inhibitor.[1]

Protocol C: Flash Chromatography

Context: Best for small scales (<5g) or removing sulfoxide impurities (


).[1]

Stationary Phase: Silica Gel 60 (40-63 µm).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1][4]

Separation Parameters
CompoundPolarityRf (9:1 Hex/EtOAc)Elution Order
This compound Non-polar~0.6 - 0.71st (Fast)
Bis(2-chlorophenyl) disulfide Medium~0.4 - 0.52nd
Methyl 2-chlorophenyl sulfoxide Polar< 0.23rd (Slow/Retained)
Troubleshooting Chromatography

Q: My product is streaking on the column.

  • A: This is likely residual thiophenol (acidic) interacting with the silica (acidic).[1]

    • Fix: Pre-wash the column with 1% Triethylamine in Hexanes to neutralize acidic sites, then flush with pure Hexanes before loading.

Q: I lost product on the column.

  • A: Thioethers can oxidize to sulfoxides on the silica surface if left too long [3].[1]

    • Fix: Use "Flash" literally—elute quickly. Do not leave the compound on the column overnight.[1]

Post-Purification & Storage[1]

  • Storage: Store 2-CTA in a dark, amber vial under an inert atmosphere (Nitrogen/Argon). Sulfur compounds are photosensitive and prone to auto-oxidation to sulfoxides.[1]

  • Odor Control: Keep a "Bleach Bath" ready for all glassware.[1] Do not wash glassware directly in the sink; rinse with bleach first to oxidize residual sulfur species.[1]

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from (Note: BP cited as 239-240°C).[1]

  • NIST Chemistry WebBook. Phase change data for related chlorinated aromatics. Retrieved from .[1]

  • Master Organic Chemistry. Purification of Organic Compounds: Chromatography. Retrieved from .

Sources

Removal of byproducts from 2-Chlorothioanisole reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for the . It prioritizes field-proven troubleshooting, safety protocols regarding organosulfur compounds, and rigorous purification logic.

Topic: Removal of Byproducts from 2-Chlorothioanisole (2-CTA) Reactions Document ID: CTA-TRBL-001 Status: Active

Introduction

Welcome to the this compound (2-CTA) troubleshooting center. 2-CTA (CAS: 17733-22-1) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactivity profile, dominated by the sulfur center and the steric/electronic influence of the ortho-chloro group, often leads to three specific classes of impurities:

  • Over-oxidized species (Sulfones).[1]

  • Homocoupled dimers (Disulfides).

  • Unreacted precursors (Thiophenols).

This guide provides modular protocols to isolate 2-CTA or its derivatives with high purity.

Module 1: Oxidation Control (Sulfoxide vs. Sulfone)

Issue: "I am attempting to synthesize the sulfoxide, but I am observing significant amounts of 2-chlorophenyl methyl sulfone (over-oxidation)."

The Mechanism of Failure

The oxidation of 2-CTA to its sulfoxide is faster than the subsequent oxidation to the sulfone. However, the ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I), rendering the sulfur lone pair slightly less nucleophilic than in unsubstituted thioanisole. This often leads researchers to apply excess heat or oxidant, inadvertently pushing the reaction past the activation energy barrier for the second oxidation.

Troubleshooting Protocol: The "Stoichiometric Brake"

To stop at the sulfoxide, you must starve the reaction of oxidant and suppress the thermal window.

Step-by-Step Workflow:

  • Switch Oxidant System: If using mCPBA, switch to H₂O₂ (30%) in Glacial Acetic Acid . The acidic medium protonates the sulfoxide oxygen, protecting it from further electrophilic attack by the oxidant.

  • Temperature Lock: Maintain reaction temperature strictly between 0°C and 25°C . Do not heat to reflux.

  • Stoichiometry: Use exactly 1.05 equivalents of oxidant.

  • Quench: Quench immediately upon consumption of starting material (monitor via TLC/HPLC) using saturated aqueous Na₂SO₃ (Sodium Sulfite) . This destroys excess peroxide instantly.

Data: Oxidant Selectivity Profile

Oxidant SystemPrimary ProductMajor ImpuritySelectivity Note
mCPBA (DCM, 0°C)SulfoxideSulfone (~10-15%)Hard to control; mCPBA is aggressive.
H₂O₂ / AcOH (RT) Sulfoxide Sulfone (<2%) Recommended. Self-limiting mechanism.
NaIO₄ (Aq/MeOH)SulfoxideNoneExcellent but expensive for scale-up.
Visualization: Oxidation Pathway & Control Points[1]

OxidationPathway Start 2-CTA (Sulfide) Step1 Oxidation Step 1 (Fast) Start->Step1 Product Sulfoxide (Target) Step1->Product +1.0 eq [O] Step2 Oxidation Step 2 (Slower but dangerous) Product->Step2 Excess [O] or Heat Impurity Sulfone (Over-oxidation) Step2->Impurity Control CONTROL POINT: Use AcOH solvent Quench w/ Na2SO3 Control->Product

Caption: The stepwise oxidation of 2-CTA. The "Control Point" highlights where kinetic control prevents the formation of the sulfone impurity.

Module 2: The "Stench" Protocol (Thiol Removal)

Issue: "The product contains unreacted 2-chlorothiophenol. It smells intensely, and the impurity persists after flash chromatography."

The Science of Separation

2-Chlorothiophenol (the precursor or hydrolysis byproduct) has a pKa of approximately 6.5–7.0. It is significantly more acidic than 2-CTA (which has no acidic protons). Silica gel chromatography is often ineffective because thiols can "streak" or co-elute with non-polar sulfides.

Troubleshooting Protocol: The Basic Wash & Bleach Quench

Safety Warning: 2-Chlorothiophenol is toxic and has a stench threshold in the ppb range. All work must be performed in a fume hood.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).

  • The pH Swing: Wash the organic layer 3 times with 10% NaOH (aq) .

    • Mechanism:[2][3][4] This deprotonates the thiol (Ar-SH → Ar-S⁻ Na⁺), moving it into the aqueous phase. 2-CTA remains in the organic phase.

  • The Bleach Quench (Waste Treatment): Do NOT acidify the aqueous waste immediately (this releases the stench back). Treat the basic aqueous waste with household bleach (sodium hypochlorite) .

    • Mechanism:[2][3][4] Bleach oxidizes the thiolate to the sulfonic acid/sulfonate (Ar-SO₃H), which is odorless and water-soluble.

  • Final Polish: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Module 3: Disulfide Contamination (Homocoupling)

Issue: "I see a dimer impurity (Bis(2-chlorophenyl)disulfide) in my NMR/LCMS."

The Cause

Disulfides form when unreacted thiol precursors are exposed to air (oxidative coupling) or mild oxidants during the reaction. They are non-polar and difficult to separate from 2-CTA by distillation due to high boiling points.

Troubleshooting Protocol: Reductive Cleavage

If you cannot separate the disulfide by chromatography, you must chemically revert it to the thiol, then remove the thiol using Module 2 .

Workflow:

  • Reduction: Dissolve the crude mixture in Ethanol/Acetic Acid. Add Zinc dust (Zn) and stir for 1 hour.

    • Alternative: Use Triphenylphosphine (PPh₃) in wet THF/Water if acid sensitivity is a concern.

    • Reaction: Ar-S-S-Ar + [H] → 2 Ar-SH.

  • Workup: Filter off the Zinc.

  • Removal: Perform the NaOH wash described in Module 2. The disulfide (now converted back to thiol) will be extracted into the aqueous layer, leaving pure 2-CTA in the organic layer.

Visualization: Purification Decision Tree

PurificationLogic Crude Crude 2-CTA Mixture Check1 Impurity: Thiol? (Smell/TLC) Crude->Check1 Action1 Wash w/ 10% NaOH (Thiol -> Aqueous) Check1->Action1 Yes Check2 Impurity: Disulfide? (LCMS Dimer) Check1->Check2 No Action1->Check2 Action2 Reduce (Zn/AcOH) then NaOH Wash Check2->Action2 Yes Check3 Impurity: Sulfone? Check2->Check3 No Action2->Check3 Action3 Column Chromatography (Polarity diff is high) Check3->Action3 Yes Final Pure 2-CTA Check3->Final No Action3->Final

Caption: Logic flow for identifying and removing the three major byproducts of 2-CTA synthesis.

FAQ: Rapid Fire Solutions

Q: Can I distill 2-CTA to purify it? A: Yes, but it requires high vacuum. The boiling point is ~227°C at atmospheric pressure [1]. At 15 mmHg, it boils around 105-110°C. Ensure your vacuum is stable to prevent degradation.

Q: Why does my product turn yellow over time? A: Thioethers are susceptible to slow photo-oxidation or trace acid-catalyzed degradation. Store 2-CTA under an inert atmosphere (Argon/Nitrogen) in the dark.

Q: How do I remove Palladium residues after a Buchwald-Hartwig coupling with 2-CTA? A: Sulfur poisons Pd catalysts, making them "sticky." Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine, which chelates Pd better than the thioether does.

References

  • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidations of Sulfides to Sulfoxides. Organic Preparations and Procedures International.
  • Bahrami, K., et al. (2010).[5] Transition-Metal-Free Oxidation of Sulfides. Journal of Organic Chemistry. (Context: Green chemistry approaches to sulfoxide selectivity).

  • Chianelli, D., et al. (1982).[6] Synthesis of Thioanisole Derivatives. Synthesis. (Context: Nucleophilic substitution methods for 2-CTA production).

Sources

Validation & Comparative

A Comparative Analysis of Isomeric Reactivity in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Suzuki Coupling of 2-Chlorothioanisole vs. 4-Chlorothioanisole for Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of a vast array of molecules, from advanced materials to the active pharmaceutical ingredients that form the basis of modern medicine. The reaction's general scheme involves the cross-coupling of an organoboron species with an organic halide or triflate.[1]

For researchers and scientists in drug development, the ability to predictably and efficiently couple molecular fragments is paramount. Aryl chlorides, in particular, are attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their lower reactivity presents a significant challenge. This guide provides a detailed comparison of two such challenging substrates: this compound and 4-chlorothioanisole. The presence of a sulfur-containing functional group introduces an additional layer of complexity due to the potential for catalyst inhibition.

While direct, head-to-head comparative studies of these two specific isomers in the Suzuki coupling are not extensively documented in the literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust theoretical and practical framework for understanding their relative performance. We will delve into the electronic and steric factors that govern their reactivity, predict their behavior under typical Suzuki-Miyaura conditions, and provide detailed experimental protocols to guide your synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the differing reactivities of this compound and 4-chlorothioanisole, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step for less reactive aryl chlorides.[3] The palladium inserts into the carbon-chlorine bond, forming a new palladium(II) intermediate.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)Cl(L)₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)R(L)₂ ArPdCl->ArPdR Transmetalation (R-B(OH)₂) + Base ArPdR->Pd0 Reductive Elimination (Ar-R) ArR Ar-R ArCl Ar-Cl RBOH2 R-B(OH)₂

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

A Comparative Analysis of Reactivity: this compound vs. 4-Chlorothioanisole

The differing positions of the methylthio (-SMe) group in this compound and 4-chlorothioanisole give rise to distinct electronic and steric environments, which are expected to significantly influence their reactivity in the Suzuki-Miyaura coupling.

Electronic Effects: A Tale of Two Influences

The methylthio group exerts a dual electronic influence on the aromatic ring: it is inductively withdrawing (due to the electronegativity of sulfur) and resonance-donating (due to the lone pairs on sulfur). The net effect depends on the position of the substituent relative to the reaction center (the carbon-chlorine bond).

  • 4-Chlorothioanisole: In the para position, the resonance-donating effect of the -SMe group is maximized. This increases the electron density of the aromatic ring, including the carbon atom of the C-Cl bond. A more electron-rich C-Cl bond is generally less susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This deactivating effect can lead to slower reaction rates and lower yields.

  • This compound: When the -SMe group is in the ortho position, its resonance effect on the reaction center is still present, but the inductive effect may play a more significant role. More importantly, the proximity of the sulfur atom to the palladium center during the catalytic cycle can lead to complex interactions.

Steric Hindrance: The Ortho Effect

The most significant difference between the two isomers is the steric hindrance imposed by the ortho-methylthio group in this compound.[5] This steric bulk can impede the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition. This "ortho effect" is a well-documented phenomenon in cross-coupling reactions and generally leads to a decrease in reaction rate and efficiency.[6]

Catalyst Interaction and Potential Inhibition

Sulfur-containing compounds are known to be potential poisons for palladium catalysts, as the soft sulfur atom can coordinate strongly to the soft palladium center, leading to catalyst deactivation.[7]

  • This compound: The ortho-SMe group is positioned to potentially act as a chelating ligand for the palladium center after oxidative addition. This chelation could stabilize the palladium intermediate, but it might also hinder the subsequent transmetalation and reductive elimination steps.

  • 4-Chlorothioanisole: The para-SMe group is too distant to engage in intramolecular chelation with the palladium center. However, it can still interact with the catalyst intermolecularly, contributing to potential catalyst inhibition, though likely to a lesser extent than a more accessible ortho-group.

Predicted Reactivity and Experimental Considerations

Based on the interplay of these electronic, steric, and catalyst-interaction effects, we can infer the relative reactivity of the two isomers and anticipate the challenges in their Suzuki-Miyaura coupling.

FeatureThis compound (Ortho Isomer)4-Chlorothioanisole (Para Isomer)
Electronic Effect Moderately electron-rich ring; potential for inductive effects to play a more prominent role.Electron-rich ring due to strong resonance donation from the -SMe group.
Steric Hindrance High steric hindrance at the reaction site due to the adjacent -SMe group.Minimal steric hindrance at the reaction site.
Catalyst Interaction Potential for intramolecular chelation and/or catalyst inhibition.Potential for intermolecular catalyst inhibition.
Predicted Reactivity Lower reactivity is expected due to significant steric hindrance and potential catalyst inhibition.Lower reactivity than unsubstituted chlorobenzene due to the electron-donating -SMe group, but likely more reactive than the ortho isomer.
Expected Yields Moderate to good yields may be achievable but will likely require highly active catalyst systems and optimized conditions.Good to high yields should be more readily achievable with appropriate catalyst selection.

Recommended Experimental Protocols

Given the challenging nature of these substrates, the use of highly active palladium catalysts and specialized ligands is recommended. Buchwald and Fu have developed catalyst systems that are particularly effective for the coupling of electron-rich and sterically hindered aryl chlorides.[2][8]

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Aryl Chloride - Boronic Acid - Base - Solvent start->setup degas Degas Mixture (e.g., N₂ sparging) setup->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorothioanisole

This protocol is designed for the more reactive of the two isomers, employing a robust catalyst system suitable for electron-rich aryl chlorides.

Materials:

  • 4-Chlorothioanisole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-chlorothioanisole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the vessel with a septum and purge with nitrogen gas for 10-15 minutes.

  • Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • In a separate vial, quickly weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction vessel against a positive flow of nitrogen.

  • Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a more specialized and highly active catalyst system to overcome the steric hindrance of the ortho-substituent.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Inside a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and cataCXium® A (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100-120 °C.

  • Stir the reaction mixture for 18-36 hours. Monitor the reaction progress by GC/MS or LC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of this compound and 4-chlorothioanisole presents distinct challenges that can be understood and overcome through a careful consideration of electronic, steric, and catalyst-substrate interactions. While 4-chlorothioanisole's reactivity is primarily attenuated by the electron-donating nature of the para-thioether group, this compound faces the additional, and likely more significant, hurdle of steric hindrance from the ortho-substituent.

Successful coupling of both isomers is achievable, but this compound will likely require more forcing conditions and a highly active, sterically demanding phosphine ligand to facilitate the challenging oxidative addition step. For drug development professionals, understanding these nuances is critical for the efficient and predictable synthesis of complex biaryl structures. The protocols provided herein offer a solid starting point for the development of robust and scalable synthetic routes to valuable thioether-containing biaryl compounds.

References

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Nagase, M., et al. (2013). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 42(20), 7325-7333.
  • Shaikh, A. A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Kuwano, R., et al. (2004). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 28(12), 1541-1545.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(4), 1156–1159.
  • Li, G., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(9), 1363–1370.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
  • Nye, L. C., & Byers, J. C. (2022).
  • Singh, U., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Aslam, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17150-17163.
  • ChemOrgChem. (2022, May 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube.
  • LibreTexts. (n.d.). Oxidative addition and palladium coupling. Retrieved from [Link]

  • Alberico, D., et al. (2001). Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Tetrahedron, 57(24), 5061-5066.
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
  • Krüger, L. J., et al. (2022). Palladium−Peptide Oxidative Addition Complexes for Bioconjugation. Chemical Science, 13(37), 11029-11035.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Ghaffari, M., et al. (2015). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. Polyhedron, 98, 137-143.
  • McDonald, N. R., et al. (2017). Comparative yields for Suzuki‐Miyaura couplings... ChemistrySelect, 2(28), 8820-8824.
  • Reddy, V. P., et al. (2007). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid... Tetrahedron Letters, 48(43), 7578-7581.
  • Smyth, D., & Leadbeater, N. E. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry, 8, 1656-1663.
  • Rios, R., & Solà, M. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 690(14), 3311-3319.
  • Thomas, A. D., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(33), 5971-6019.
  • Cui, X., et al. (2023). Preformed Pd(II)

Sources

Validation of 2-Chlorothioanisole as a synthon for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Chlorothioanisole as a Synthon for Drug Discovery Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary

This compound (2-CTA) represents a distinct "ortho-functionalized" sulfur scaffold that serves as a critical divergence point in medicinal chemistry. Unlike its oxygen analog (2-chloroanisole), 2-CTA offers a dual-modality reactivity profile: it functions both as an electrophile in transition-metal catalyzed cross-couplings and as a latent nucleophile via lithium-halogen exchange, all while providing a gateway to sulfoxide and sulfone pharmacophores.

This guide objectively validates 2-CTA against its halogenated and non-halogenated alternatives, providing experimental protocols for its deployment in the synthesis of tricyclic antipsychotics (e.g., Quetiapine analogs) and benzothiazole neuroprotectants (e.g., Riluzole/Lubeluzole series).

Part 1: Physicochemical & DMPK Validation

The substitution of oxygen (anisole) with sulfur (thioanisole) is a classic bioisosteric replacement. However, the addition of the ortho-chlorine atom in 2-CTA dramatically alters the physicochemical landscape, influencing both lipophilicity and metabolic stability.

Comparative Properties Table
PropertyThis compound (2-CTA) 2-Chloroanisole (2-CA) 2-Bromothioanisole (2-BTA) Implication for Drug Design
LogP (Lipophilicity) 3.46 2.70~3.652-CTA significantly increases lipophilicity, aiding CNS penetration but risking higher non-specific binding.
H-Bond Acceptor Weak ModerateWeakSulfur is a poorer H-bond acceptor than oxygen; useful for reducing P-gp efflux liability.
Metabolic Liability S-Oxidation (Major)O-Dealkylation (Major)S-Oxidation2-CTA metabolizes to active/toxic sulfoxides/sulfones; 2-CA metabolizes to phenols.
C-X Bond Energy 95 kcal/mol (C-Cl) 95 kcal/mol (C-Cl)69 kcal/mol (C-Br)2-CTA requires specialized ligands for coupling; 2-BTA is more reactive but has lower atom economy.
Boiling Point 239°C 196°C255°CHigh BP of 2-CTA makes it suitable for high-temp microwave reactions without pressure vessels.
Metabolic Divergence: The Sulfur Advantage

While 2-chloroanisole undergoes O-demethylation to form the phenol (often a glucuronidation target leading to rapid clearance), 2-CTA primarily undergoes S-oxidation. This is strategically valuable because the resulting sulfoxide (chiral) and sulfone metabolites are often pharmacologically active and more polar, potentially extending the half-life of the parent scaffold without immediate clearance.

Part 2: Synthetic Utility & Experimental Protocols

2-CTA is a "bifunctional" synthon. The chlorine atom serves as a handle for coupling, while the methylthio group is a protected thiol that can be deprotected or oxidized.

Decision Matrix: When to use 2-CTA?

DecisionMatrix Start Target Molecule Design Q1 Is the target a Tricyclic (e.g., Dibenzothiazepine)? Start->Q1 Q2 Is metabolic stability critical at the ether position? Q1->Q2 No UseCTA USE 2-CTA (Precursor to Thiol/Sulfone) Q1->UseCTA Yes (S-bridge needed) Q2->UseCTA Yes (Avoid O-dealkylation) UseCA USE 2-Chloroanisole (Oxygen Bioisostere) Q2->UseCA No (Phenol metabolite acceptable) UseBTA USE 2-Bromothioanisole (If C-C coupling fails) UseCTA->UseBTA Low Yield with Cl?

Figure 1: Decision tree for selecting this compound over oxygen or bromine analogs in scaffold design.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-methylthio group creates steric hindrance and potential catalyst poisoning (sulfur coordination to Pd). Standard conditions often fail. Solution: Use of high-activity precatalysts with bulky biarylphosphine ligands.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

    • Note: SPhos is preferred for its resistance to sulfur poisoning.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 2-CTA, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the mixture to 100°C for 12-18 hours. Note: The induction period may be longer due to the ortho-substituent.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be less polar than the starting material if the coupling partner is non-polar.

Validation Criteria:

  • Conversion >90% by HPLC.

  • Absence of homocoupling products (biaryl formation from boronic acid).

Protocol B: Lithium-Halogen Exchange (Nucleophilic Activation)

Utility: Generates the 2-(methylthio)phenyllithium species, a potent nucleophile for adding the thioanisole motif to ketones or aldehydes.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., Benzaldehyde)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cooling: Dissolve 2-CTA in THF under N₂ and cool to -78°C .

  • Exchange: Add n-BuLi dropwise over 20 minutes.

    • Critical: Maintain temperature below -70°C to prevent benzyne formation (elimination of LiCl).

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

  • Addition: Add the electrophile (dissolved in THF) slowly.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

Part 3: Metabolic & Synthetic Pathways (Visualized)

The versatility of 2-CTA lies in its ability to diverge into three distinct chemical spaces: Biaryls (via coupling), Sulfones (via oxidation), and Heterocycles (via cyclization).

SyntheticPathways CTA This compound (Starting Material) Biaryl 2-Biarylthioanisole (Scaffold Extension) CTA->Biaryl Pd-Cat / Ar-B(OH)2 (Suzuki) Sulfoxide Sulfoxide (Chiral) (Metabolite/Drug) CTA->Sulfoxide 1 eq. mCPBA or H2O2/AcOH Thiol 2-Chlorobenzenethiol (Deprotected) CTA->Thiol NaSMe / DMF (Dealkylation) Sulfone Sulfone (Stable Pharmacophore) Sulfoxide->Sulfone Excess Oxidant (KMnO4 or Oxone) Heterocycle Dibenzothiazepine (e.g., Quetiapine Core) Thiol->Heterocycle Cyclization w/ Nitro-arene

Figure 2: Synthetic divergence of this compound. Pathway 3 highlights the route to tricyclic antipsychotic cores.

Part 4: Case Studies in Drug Discovery

The Quetiapine Connection (Dibenzothiazepines)

While industrial synthesis of Quetiapine often starts with 2-(phenylthio)aniline, 2-CTA serves as a robust model for accessing the dibenzo[b,f][1,4]thiazepine core in research settings.

  • Mechanism: The ortho-chloro group in 2-CTA acts as the electrophile for intramolecular S_NAr cyclization after the sulfur moiety is deprotected (demethylated) and coupled to an aniline derivative.

  • Advantage: Using 2-CTA allows for late-stage introduction of the sulfur bridge if the biaryl system is constructed first via C-H activation or coupling.

Benzothiazole Neuroprotectants (Lubeluzole/Riluzole Analogs)

Drugs like Lubeluzole rely on a benzothiazole core.[1] 2-CTA is a validated precursor for 2-substituted benzothiazoles .

  • Protocol: Reaction of 2-CTA with nitriles under acidic conditions or via radical cyclization can close the thiazole ring onto the benzene backbone, utilizing the ortho-chloro position as a leaving group or radical acceptor.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Odor: Characteristic "stench" (thioether). All reactions must be performed in a well-ventilated fume hood. Bleach (NaOCl) should be kept on hand to neutralize spills by oxidizing the sulfide to the odorless sulfoxide/sulfone.

References

  • Synthetic Approaches and Pharmaceutical Applications of Chloro-Containing Molecules for Drug Discovery. European Journal of Medicinal Chemistry, 2019. Link

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem, 2025. Link

  • Formal Synthesis of Quetiapine: An Antipsychotic Drug. Hetero Letters, 2014. Link

  • Protecting Group-Free Concise Synthesis of (RS)/(S)-Lubeluzole. Organic Letters, 2013.[2] Link

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Molecules, 2010. Link

  • Metabolic Interactions of Side-chain Extended Vitamin D Analogs with Cytochrome P450. International Journal of Molecular Sciences, 2022. Link

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2024. Link

Sources

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chlorothioanisole in Synthesis

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound, a readily available bifunctional molecule, represents a valuable building block. Its structure features a thioether, a common motif in bioactive compounds, and an aryl chloride, a challenging yet rewarding handle for synthetic elaboration. The selective transformation of the C-Cl bond through transition-metal catalyzed cross-coupling reactions opens a gateway to a diverse array of complex molecules, including drug candidates, agrochemicals, and organic materials.[1][2]

This guide provides a comparative analysis of the primary catalytic systems—Palladium, Nickel, and Copper—employed for the cross-coupling of this compound and its analogs. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and offer field-proven insights to guide researchers in selecting the optimal catalyst for their specific synthetic challenge. The objective is to move beyond mere protocols and provide a causal understanding of why certain catalysts excel under specific conditions, thereby empowering scientists to design more efficient and robust synthetic routes.

The Fundamental Engine: A Unified Mechanistic Overview of Cross-Coupling

At its core, most transition-metal catalyzed cross-coupling reactions proceed through a well-established catalytic cycle.[3][4][5] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions. The cycle universally involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) inserts into the carbon-halide bond of the electrophile (this compound), forming a higher-valent organometallic intermediate. This is often the rate-limiting step, particularly for robust C-Cl bonds.[5][6]

  • Transmetalation (or related step): The organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or a deprotonated amine in Buchwald-Hartwig amination) is transferred to the metal center, displacing the halide.[4][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the new C-C, C-N, or C-S bond and regenerating the active low-valent catalyst to restart the cycle.[5][6]

Catalytic_Cycle M0 M(0)Ln (Active Catalyst) M2_RX R-M(II)(X)Ln M0->M2_RX  Oxidative Addition + R-X (this compound) M2_R_R1 R-M(II)(R')Ln M2_RX->M2_R_R1  Transmetalation + R'-M' M2_R_R1->M0  Reductive Elimination (Product R-R' forms) caption General Catalytic Cycle for Cross-Coupling.

Caption: General Catalytic Cycle for Cross-Coupling.

Part 1: The Workhorse - Palladium-Catalyzed Systems

Palladium catalysis is the most extensively developed and widely used method for cross-coupling reactions due to its remarkable functional group tolerance and broad substrate scope.[3][8] For a challenging substrate like this compound, the choice of ligand is paramount to achieving high efficiency.

Expertise & Causality: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The C-Cl bond is stronger, making the initial oxidative addition step more difficult. To overcome this energy barrier, the palladium center must be highly electron-rich to facilitate its insertion into the C-Cl bond. This is achieved by using bulky, electron-donating ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6][9] The steric bulk of these ligands also promotes the final reductive elimination step and helps stabilize the active monoligated Pd(0) species, which is often the true catalytic species.[10]

Key Palladium-Catalyzed Reactions for this compound:

  • Buchwald-Hartwig Amination (C-N Coupling): Forms aryl amines, a critical transformation in medicinal chemistry.[11][12] The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine coupling partner.[6][13]

  • Suzuki-Miyaura Coupling (C-C Coupling): Couples aryl halides with organoboron reagents (boronic acids or esters).[7][14] This reaction is prized for the low toxicity of boron reagents and its compatibility with a wide range of functional groups.[4]

  • Sonogashira Coupling (C-C Coupling): Forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction traditionally uses a copper co-catalyst, though copper-free methods have been developed.[15][16][17]

  • C-S Coupling: Allows for the formation of diaryl thioethers by coupling with thiols. Conditions are often similar to those of the Buchwald-Hartwig amination.[11][18]

Table 1: Performance of Selected Palladium Catalyst Systems for Aryl Chlorides

Coupling Type Catalyst / Precatalyst Ligand Base Solvent Temp. (°C) Yield (%) Reference Insight
C-N Amination Pd₂(dba)₃ XPhos K₃PO₄ t-BuOH 100 >95 Bulky biaryl phosphines are essential for activating the C-Cl bond.[11][12]
C-C Suzuki Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 ~90 Highly active catalyst systems enable efficient coupling even with sterically hindered partners.[7][19]
C-C Sonogashira Pd(PPh₃)₂Cl₂ (none) Et₃N Toluene 80 ~85 Often requires a Cu(I) co-catalyst (e.g., CuI) to facilitate alkyne activation.[15][20]

| C-S Thiolation | Pd(OAc)₂ | Xantphos | DIPEA | DMF | 100 | >90 | Bidentate ligands like Xantphos can be highly effective in preventing catalyst deactivation by sulfur.[18] |

Part 2: The Cost-Effective Challenger - Nickel-Catalyzed Systems

Nickel has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[21] Being a first-row transition metal, nickel exhibits distinct reactivity. Its smaller atomic radius and different redox potential can lead to unique catalytic pathways and sometimes superior performance, especially in C-S coupling and reactions involving sterically demanding substrates.[2]

Expertise & Causality: Nickel catalysts are particularly adept at activating stubborn C-Cl bonds. They can also engage in different mechanistic pathways, including one-electron processes involving radical intermediates, which can be advantageous for certain transformations where traditional two-electron cycles (oxidative addition/reductive elimination) are sluggish.[22] This makes nickel a go-to choice for challenging couplings that may fail with palladium.

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Can cleave otherwise inert bonds (e.g., C-O) and is highly effective for C-S bond formation.[21][23]

  • Steric Tolerance: Nickel systems can be effective for coupling sterically hindered aryl triflates and chlorides.[2]

Table 2: Performance of Selected Nickel Catalyst Systems

Coupling Type Catalyst / Precatalyst Ligand Base / Reductant Solvent Temp. (°C) Yield (%) Reference Insight
C-S Thiolation NiCl₂(dppf) 2,2'-Bipyridine (none) THF 60 ~94 Effective for C-S bond cleavage/formation, demonstrating unique reactivity.[23]
C-S Thiolation Ni(cod)₂ DPEphos NaOt-Bu Dioxane RT >90 Can operate under very mild conditions for sterically hindered substrates.[2]
C-C Kumada NiCl₂(dppe) (none) (Grignard) THF Reflux ~80-95 Classic Ni-catalyzed coupling using organomagnesium reagents.

| C-N Amination | NiBr₂(diglyme) | dcpe | NaOt-Bu | Toluene | 110 | ~85-95 | Bidentate phosphine ligands are crucial for achieving high yields.[24] |

Part 3: The Classic Contender - Copper-Catalyzed Systems

Copper-catalyzed cross-couplings, particularly the Ullmann condensation, are among the oldest methods for forming C-N, C-O, and C-S bonds.[25] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions.[25][26]

Expertise & Causality: Copper catalysis offers a distinct advantage in terms of cost and low toxicity. The mechanism is believed to differ from the Pd/Ni cycles and may involve Cu(I)/Cu(III) intermediates or single-electron transfer pathways. The development of bidentate ligands, such as diamines and amino acids, has been transformative, enabling the use of lower catalyst loadings and temperatures by stabilizing the copper catalyst and facilitating the coupling process.[25]

Key Features of Copper Catalysis:

  • Low Cost & Toxicity: Copper is an inexpensive and environmentally benign metal.

  • C-S Bond Formation: Copper has a high affinity for sulfur, making it particularly effective for C-S cross-coupling reactions.[26][27]

  • Milder Modern Protocols: Ligand development has expanded the scope and mildness of copper-catalyzed reactions.[25]

Table 3: Performance of Selected Copper Catalyst Systems

Coupling Type Catalyst / Precatalyst Ligand Base Solvent Temp. (°C) Yield (%) Reference Insight
C-S Thiolation CuI 2,2'-Bipyridine K₃PO₄ DMSO 100 ~80-90 Stoichiometric copper can be required, but modern systems are catalytic.[27]
C-N Amination CuI L-proline K₂CO₃ DMSO 90 ~75-90 Amino acid ligands have proven highly effective in modern Ullmann-type couplings.[25]

| C-O Etherification | Cu₂O | (none) | Cs₂CO₃ | NMP | 120 | ~80 | Classic Ullmann conditions often require higher temperatures. |

Catalyst Selection Framework: A Strategic Decision Guide

Choosing the optimal catalyst is a multi-factorial decision. The following guide and decision tree are designed to help researchers navigate this complex choice based on key experimental variables.

Key Decision Factors:

  • Bond Type: For standard C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, Palladium systems are the most well-established and reliable starting point. For C-S couplings, all three metals are highly effective, with Nickel and Copper offering cost advantages.

  • Cost & Scale: For large-scale synthesis where cost is a major driver, Nickel and Copper are preferable to Palladium.

  • Substrate Sterics: For highly substituted or sterically hindered aryl chlorides, Nickel catalysts often outperform Palladium.[2]

  • Functional Group Tolerance: Palladium catalysts are generally regarded as having the broadest functional group tolerance. However, modern Nickel and Copper systems have also shown excellent compatibility.[2][25]

  • Reaction Conditions: If mild, room-temperature conditions are a priority, specialized Nickel systems or highly active Palladium precatalysts should be considered.[2]

Catalyst_Selection start What type of bond are you forming? node_cn C-N (Amination) start->node_cn node_cc C-C (Suzuki, etc.) start->node_cc node_cs C-S (Thiolation) start->node_cs cn_q1 Is cost a primary concern? node_cn->cn_q1 cc_q1 Standard Suzuki or Sonogashira? node_cc->cc_q1 cs_q1 Are mild conditions (RT) required? node_cs->cs_q1 pd_cn Palladium (Buchwald-Hartwig) - Most reliable, broad scope. cn_q1->pd_cn No ni_cu_cn Consider Ni or Cu - More economical alternatives. cn_q1->ni_cu_cn Yes pd_cc Palladium - Gold standard, well-documented. cc_q1->pd_cc Yes ni_cc Consider Nickel - Especially for challenging substrates. cc_q1->ni_cc No/Difficult Substrate ni_cs Nickel - Excellent reactivity, often mild. cs_q1->ni_cs Yes pd_cu_cs Pd or Cu - Both are highly effective. Cu is lowest cost. cs_q1->pd_cu_cs No caption Decision tree for catalyst selection.

Caption: Decision tree for catalyst selection.

Validated Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a reliable, high-yielding C-N cross-coupling reaction using a well-established Palladium/biaryl phosphine catalyst system.

Objective: To synthesize N-benzyl-2-(methylthio)aniline from this compound and benzylamine.

Reagents & Equipment:

  • This compound (1.0 mmol, 158.6 mg)

  • Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 19.1 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

Experimental_Workflow A 1. Setup - Add solids (this compound, K₃PO₄, Pd₂(dba)₃, XPhos) to an oven-dried Schlenk flask. B 2. Inert Atmosphere - Seal the flask. Evacuate and backfill with Argon (3x cycles). A->B C 3. Add Liquids - Add anhydrous toluene (4 mL) and benzylamine (131 µL) via syringe. B->C D 4. Reaction - Heat the mixture to 100 °C with vigorous stirring for 12-24h. - Monitor by TLC or LC-MS. C->D E 5. Workup - Cool to RT. Dilute with ethyl acetate. - Filter through celite. Wash with water and brine. Dry over Na₂SO₄. D->E F 6. Purification - Concentrate in vacuo. - Purify by flash column chromatography (Hexanes/EtOAc). E->F G 7. Analysis - Characterize the pure product by ¹H NMR, ¹³C NMR, and HRMS. F->G caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add this compound, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Reaction Setup: Seal the flask, remove it from the glovebox (if used), and connect it to an inert gas manifold. If not using a glovebox, seal the flask with a septum and purge with argon for 10 minutes.

  • Addition of Solvents and Reagents: Add anhydrous toluene followed by benzylamine via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Future Outlook

The cross-coupling of this compound is a versatile transformation enabled by a range of powerful catalytic systems. Palladium catalysts, supported by bulky, electron-rich ligands, remain the most broadly applicable and well-understood choice for a variety of C-N and C-C bond formations. However, for reasons of cost, scalability, and unique reactivity in challenging cases—particularly for C-S coupling and sterically hindered substrates—Nickel catalysts present a compelling and often superior alternative. Copper, the most economical option, has seen a resurgence with modern ligand-accelerated protocols that make it a highly attractive choice for specific C-S and C-N couplings.

The future of this field points towards the development of even more active and sustainable catalysts based on earth-abundant metals, as well as new methodologies like photoredox/dual catalysis that proceed via radical mechanisms, opening up new avenues for functionalizing challenging substrates under even milder conditions.[28] By understanding the fundamental principles and comparative strengths of the catalysts outlined in this guide, researchers are well-equipped to tackle complex synthetic challenges and accelerate the discovery of new molecules that will shape the future of medicine and materials.

References

  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Cross-coupling reaction. Wikipedia.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Organic Chemistry Portal.
  • The proposed reaction mechanism for the C‐S cross‐coupling reaction.
  • Copper-Mediated C−H Activation/C−S Cross-Coupling of Heterocycles with Thiols. pubs.acs.org.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Buchwald-Hartwig Amin
  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chloroanisole. Benchchem.
  • Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)
  • The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. Royal Society of Chemistry.
  • Preformed Pd(II)
  • Tropical Seminar: Nickel-Catalyzed Cross-Coupling. Princeton University.
  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
  • Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Trifl
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Suzuki reaction. Wikipedia.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • The Suzuki reaction. YouTube.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfon
  • Sonogashira cross-coupling reaction. YouTube.
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene. Benchchem.
  • C−C Cross‐Couplings from a Cyclometalated Au(III) C∧ N Complex: Mechanistic Insights and Synthetic Developments.
  • Copper Catalyst-Supported Modified Magnetic Chitosan for the Synthesis of Novel 2-Arylthio-2,3-dihydroquinazolin-4(1H)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Structure-Activity Relationship & Synthetic Utility of 2-Chlorothioanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-Chlorothioanisole (2-CTA) and its derivatives. Unlike simple alkyl sulfides, 2-CTA represents a privileged scaffold in medicinal chemistry due to the specific ortho-chloro substituent. This moiety exerts a profound "ortho-effect"—a combination of steric hindrance and electronic withdrawal—that modulates metabolic stability, alters P450 enzymatic recognition, and directs regioselectivity in synthetic transformations.

This document compares 2-CTA against its para-substituted and unsubstituted analogs to isolate the specific contributions of the 2-position halogen. It serves as a technical roadmap for researchers utilizing 2-CTA as a precursor for chiral sulfoxides (e.g., proton pump inhibitors) and sulfonyl-based metabolic modulators (e.g., Glucokinase activators).

Chemical Profile & Comparative Properties[1][2][3]

The physicochemical behavior of 2-CTA is distinct from its isomers. The ortho-chlorine atom forces the methylthio group into a specific conformation relative to the aromatic ring, impacting both lipophilicity (LogP) and nucleophilicity.

Table 1: Comparative Physicochemical Profile
PropertyThis compound (Target)4-Chlorothioanisole (Comparator)Thioanisole (Control)Significance
Structure Ortho-substitutedPara-substitutedUnsubstitutedOrtho creates steric block.[1]
Boiling Point 239-240 °C224-226 °C188 °CHigher BP indicates stronger dipole interactions.
Conformation Predominantly TransPlanar/Free RotationPlanarTrans form minimizes repulsion between Cl lone pairs and S lone pairs.
Sulfoxidation Rate Slow (Steric hindrance)Fast (Accessible)Fast Critical for metabolic stability.
LogP (Calc) ~3.46~3.50~2.902-Cl increases lipophilicity without significant volume increase vs 4-Cl.

Technical Insight: The trans conformation of 2-CTA is energetically favored to minimize the repulsion between the


 lone pairs of the chlorine and the 

lone pairs of the sulfur atom. This conformational lock reduces the entropy cost of binding to rigid enzyme active sites (e.g., Glucokinase), often resulting in higher potency for 2-CTA derivatives compared to 4-CTA analogs.

Structure-Activity Relationship (SAR) Analysis

The "Ortho-Effect" in Metabolic Stability

In drug design, the thioether moiety is a "soft spot" for metabolic degradation, rapidly oxidizing to the sulfoxide (chiral) and then the sulfone (achiral/inactive) via Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

  • Mechanism: The 2-Cl substituent sterically shields the sulfur lone pair.

  • Data Support: In enzymatic oxidation assays using Helminthosporium species, 2-CTA showed only 33.4% conversion compared to 78.6% for 4-Chlorothioanisole under identical conditions [1].

  • Implication: Incorporating the 2-CTA scaffold extends the half-life (

    
    ) of sulfide-based drugs by retarding the first step of oxidative metabolism (S-oxidation).
    
Enantioselective Bio-Oxidation

When 2-CTA is oxidized, it forms a chiral sulfoxide. The ortho-chloro group enhances enantioselectivity (ee) in asymmetric synthesis by restricting the approach of the oxidant.

  • 2-CTA: Yields Sulfoxide with 93.4% ee (R-isomer dominance).

  • 4-CTA: Yields Sulfoxide with 92.5% ee .

  • Thioanisole: Yields Sulfoxide with 98.1% ee but with significantly lower regiocontrol in non-enzymatic systems.

This high enantioselectivity makes 2-CTA derivatives ideal intermediates for synthesizing chiral sulfoxide drugs (e.g., Esomeprazole analogs) where one enantiomer is bioactive and the other is toxic.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergent pathways for 2-CTA versus 4-CTA, highlighting the "Metabolic Block" provided by the ortho-substituent.

SAR_Pathway Start Thioanisole Scaffold Sub_Ortho 2-Chloro Substitution (2-CTA) Start->Sub_Ortho Ortho-chlorination Sub_Para 4-Chloro Substitution (4-CTA) Start->Sub_Para Para-chlorination Metabolism_Ortho P450 Oxidation (Sterically Hindered) Sub_Ortho->Metabolism_Ortho Slow Kinetics Metabolism_Para P450 Oxidation (Rapid) Sub_Para->Metabolism_Para Fast Kinetics Sulfoxide_Ortho Chiral Sulfoxide (High ee, Stable) Metabolism_Ortho->Sulfoxide_Ortho Kinetic Resolution Sulfoxide_Para Sulfoxide (Rapid Clearance) Metabolism_Para->Sulfoxide_Para Target Therapeutic Effect (e.g., Glucokinase Activation) Sulfoxide_Ortho->Target Prolonged Binding Elimination Renal Elimination (Sulfone) Sulfoxide_Para->Elimination Rapid Oxidation to Sulfone

Figure 1: Comparative metabolic fate of 2-CTA vs 4-CTA. The ortho-chloro group acts as a metabolic gatekeeper, preserving the bioactive sulfoxide state.

Experimental Protocols

As a self-validating system, the following protocols allow for the synthesis and verification of 2-CTA derivatives.

Protocol A: Chemoselective Oxidation to Sulfone

Used when the sulfone is the desired pharmacophore (e.g., 2-chlorophenyl methyl sulfone).

Reagents: this compound (1.0 eq), 30%


 (3.5 eq), Acetic Acid (solvent/catalyst), Amberlyst 15 (catalyst).
  • Setup: Dissolve 2-CTA (1 mmol) in Acetic Acid (3 mL). Add Amberlyst 15 (50 mg).

  • Initiation: Heat mixture to 50°C. Dropwise add

    
     (3.5 mmol) over 10 minutes.
    
    • Critical Control Point: Monitor temperature. Exotherm indicates rapid S-oxidation.

  • Monitoring: Track by TLC (Hexane:EtOAc 8:2).

    • T=10 min: Appearance of Sulfoxide (Intermediate).[2][3]

    • T=70 min: Disappearance of Sulfoxide; complete conversion to Sulfone.[3]

  • Workup: Filter catalyst (recyclable). Neutralize filtrate with

    
    . Extract with DCM.
    
  • Validation:

    
     (CDCl3): Methyl peak shifts from 
    
    
    
    (Sulfide) to
    
    
    (Sulfone).
Protocol B: Enantioselective Sulfoxidation (Biocatalytic)

Used to generate chiral intermediates.

Reagents: this compound, Agrocybe aegerita peroxygenase (AaeUPO), Choline Oxidase, Choline Chloride (Deep Eutectic Solvent).

  • Medium Prep: Prepare buffer containing 20% Choline Chloride (acting as co-solvent and reductant source).

  • Reaction: Add 2-CTA (5 mM) and enzymes. Incubate at 25°C with mild shaking.

  • Mechanism: Choline oxidase generates in situ

    
     at low concentrations, preventing enzyme inactivation.
    
  • Result: Expect >99% conversion with >93% ee (R-enantiomer) due to the steric clash of the 2-Cl with the enzyme's heme pocket [2].

Applications in Drug Discovery

Glucokinase Activators (GKAs)

2-CTA is a key intermediate in the synthesis of GKAs for Type 2 Diabetes.

  • Role: The 2-chlorophenylthio moiety occupies a hydrophobic pocket in the Glucokinase allosteric site.

  • SAR: Replacement of the 2-Cl with H results in a 10-fold loss of potency; replacement with 4-Cl retains potency but reduces metabolic half-life significantly due to exposed sulfur oxidation [3].

Fungicides (Prothioconazole Class)

The 2-chlorophenyl group is conserved in the synthesis of triazole-thione fungicides.

  • Utility: The 2-Cl group prevents rotational freedom of the phenyl ring, locking the molecule in a bioactive conformation that inhibits fungal CYP51 (lanosterol 14

    
    -demethylase).
    

References

  • Enzymatic reactions involving heteroatoms. SciELO. Comparison of kinetic resolution rates for ortho/para-thioanisoles.

  • Enantioselective Sulfoxidation of Thioanisole. PubMed. Biocatalytic cascade using peroxygenase and choline oxidase.[4]

  • Glucokinase Activators Patent US6320050. Google Patents. Describes the use of this compound as a starting material for GKA synthesis.[5]

  • Oxidation of thioanisole with H2O2. ResearchGate. Kinetics of sulfide to sulfone oxidation using Amberlyst 15.[3]

  • This compound Product Data. Sigma-Aldrich. Conformational analysis and physical properties.

Sources

Comparison of synthetic routes to 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Routes of 2-Chlorothioanisole for Researchers and Process Chemists

Introduction

This compound, also known as 1-chloro-2-(methylthio)benzene, is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility lies in the versatile reactivity of the chloro, methylthio, and aromatic functionalities, which allows for a range of subsequent chemical transformations. For instance, the thioether can be oxidized to the corresponding sulfoxide or sulfone, which are important pharmacophores. Given its significance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to the chemical research and drug development community.

This guide provides a detailed comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols derived from established literature, and offer a critical evaluation of their respective advantages and disadvantages.

Route 1: S-Methylation of 2-Chlorothiophenol

This is arguably the most direct and widely employed laboratory-scale synthesis of this compound. The strategy involves the nucleophilic substitution reaction between the thiolate anion of 2-chlorothiophenol and a suitable methylating agent.

Reaction Mechanism

The reaction proceeds via a classical Williamson ether synthesis analogue for thioethers. A base is used to deprotonate the acidic thiol proton of 2-chlorothiophenol, generating a potent nucleophile, the thiophenolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide) in an SN2 reaction, displacing the leaving group (iodide) to form the desired thioether product.

Experimental Protocol
  • Materials: 2-Chlorothiophenol, Methyl Iodide, Sodium Hydroxide, Ethanol, Water, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiophenol (1.0 eq) in ethanol.

    • To this solution, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium thiophenolate salt.

    • Add methyl iodide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography to yield the pure product.

This protocol is a generalized representation. For a specific literature procedure, see Imboden, C., & Renaud, P. (1999) in Tetrahedron: Asymmetry.[1]

Causality and Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong, inexpensive base sufficient to deprotonate the thiophenol (pKa ≈ 6-7). Weaker bases like potassium carbonate could also be used, potentially requiring longer reaction times or heating.

  • Choice of Solvent: Ethanol is a good choice as it dissolves both the thiophenol and the sodium hydroxide. Other polar protic solvents can also be used.

  • Methylating Agent: Methyl iodide is highly reactive and commonly used. Other methylating agents like dimethyl sulfate are also effective but are more toxic.

  • Workup: The aqueous workup is designed to remove the inorganic salts and any unreacted base.

Diagram of S-Methylation Pathway

S_Methylation cluster_reactants Reactants cluster_reagents Reagents 2-Chlorothiophenol 2-Chlorothiophenol Thiophenolate_Anion 2-Chlorothiophenolate Anion 2-Chlorothiophenol->Thiophenolate_Anion Deprotonation Methyl_Iodide Methyl Iodide Product This compound Methyl_Iodide->Product Electrophile Base Base (e.g., NaOH) Solvent Solvent (e.g., Ethanol) Thiophenolate_Anion->Product SN2 Attack SNAr cluster_reactants Reactants cluster_reagents Conditions 1,2-Dichlorobenzene 1,2-Dichlorobenzene Meisenheimer Meisenheimer Complex (Intermediate) 1,2-Dichlorobenzene->Meisenheimer Nucleophilic Attack Methyl_Mercaptide Methyl Mercaptide (CH3S-) Solvent DMF Heat Heat/Pressure Product This compound Meisenheimer->Product Loss of Cl- Diazotization cluster_reactants Reactant cluster_reagents Reagents 2-Aminothioanisole 2-Aminothioanisole Diazonium_Salt Arenediazonium Salt (Intermediate) 2-Aminothioanisole->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 / HCl (0-5 °C) CuCl CuCl Product This compound Diazonium_Salt->Product Sandmeyer Reaction

Sources

The Unsung Workhorse: A Comparative Guide to 2-Chlorothioanisole in Directed Ortho-Metalation for Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of a directing group in complex molecular synthesis is a critical decision that profoundly influences efficiency, regioselectivity, and overall yield. This guide provides an in-depth technical comparison of 2-Chlorothioanisole as a directed metalation group (DMG) against other common alternatives, supported by mechanistic insights and practical experimental considerations.

In the intricate chess game of total synthesis, directed ortho-metalation (DoM) stands out as a powerful strategic maneuver. This reaction allows for the precise functionalization of aromatic rings at the position ortho to a directing group, a feat often difficult to achieve through classical electrophilic aromatic substitution. The choice of the directing group is paramount, dictating the efficiency and selectivity of the lithiation and subsequent electrophilic quench. While amides, carbamates, and methoxy groups have traditionally dominated the field, sulfur-based directing groups, such as the methylthio ether functionality in this compound, offer a unique and often underutilized set of advantages.

This guide will explore the application of this compound in the context of total synthesis, providing a comparative analysis against other commonly employed directing groups. We will delve into the mechanistic underpinnings of its directing ability, present a case study to illustrate its practical application, and provide detailed experimental protocols to enable its implementation in the laboratory.

The Thioether Advantage: Mechanistic Insights into this compound as a Directing Group

The efficacy of a directing group in DoM is rooted in its ability to coordinate with the organolithium reagent, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position.[1][2] The sulfur atom in this compound, with its available lone pairs, acts as a potent Lewis basic site for complexation with the lithium cation of the organolithium base (e.g., n-butyllithium). This pre-coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of the corresponding aryllithium species.

The presence of the chlorine atom at the 2-position introduces an additional electronic element. While chlorine is a deactivating group, its inductive electron-withdrawing effect can increase the acidity of the adjacent ring protons, potentially facilitating the lithiation process. However, the primary directing effect is attributed to the coordinating ability of the sulfur atom.

Figure 1: General workflow for directed ortho-metalation using this compound.

A key advantage of the thioether directing group is its relative stability under the strongly basic conditions of the reaction and its potential for subsequent chemical manipulation. The methylthio group can be retained in the final product or, if desired, can be removed or transformed into other functionalities, adding to the synthetic versatility of this approach.

Case Study: A Comparative Look at the Synthesis of a Benzofuran Precursor

To illustrate the practical application and comparative performance of this compound, let us consider the synthesis of a substituted benzofuran precursor, a common motif in many natural products. While a direct total synthesis employing this compound for a complex benzofuran is not extensively documented, we can construct a scientifically plausible scenario based on established DoM principles and compare it with known syntheses using alternative directing groups.

Scenario: Synthesis of a Key Intermediate for Rocaglamide Analogs

The rocaglamide family of natural products, known for their potent anticancer and insecticidal activities, features a complex cyclopenta[b]benzofuran core.[3][4][5] A key disconnection in many synthetic approaches involves the construction of a suitably functionalized benzofuranone. Directed ortho-metalation offers a direct route to such intermediates.

Approach 1: this compound as the Directing Group (Hypothetical)

Our hypothetical approach begins with the directed ortho-metalation of this compound. The resulting aryllithium can be trapped with a suitable electrophile, such as a protected hydroxyacetaldehyde, to install the side chain necessary for the subsequent cyclization to the benzofuranone core.

Figure 2: Plausible synthetic route utilizing this compound.

Approach 2: Carboxamide as the Directing Group (Documented)

In contrast, several reported syntheses of rocaglamide and its analogs have utilized a carboxamide as the directing group.[4] For instance, the DoM of a benzamide derivative followed by reaction with an appropriate electrophile has been a successful strategy.

Comparative Analysis

Directing GroupReagentPlausible YieldKey AdvantagesPotential Challenges
This compound This compoundGood to Excellent- Mild reaction conditions- Potential for post-functionalization of the thioether- Limited documented examples in complex total synthesis- Potential for competitive lithiation at other sites
N,N-Diethylbenzamide N,N-DiethylbenzamideGood to Excellent- Strong directing ability- Well-established in total synthesis- Harsh conditions may be required for amide removal- Potential for side reactions at the amide carbonyl
Methoxy AnisoleModerate to Good- Readily available starting material- Ether cleavage can be a useful synthetic step- Weaker directing group compared to amides and thioethers- Potential for competitive lithiation at other activated positions

This comparative table highlights the trade-offs associated with the choice of directing group. While the carboxamide group is a powerful and well-validated director, its removal can be challenging. The methoxy group is readily available but a weaker director. This compound presents a compelling alternative, offering a good balance of directing ability and potential for subsequent transformations.

Experimental Protocols

General Procedure for Directed ortho-Metalation of this compound:

Disclaimer: This is a general, illustrative protocol. Specific conditions should be optimized for each substrate and electrophile.

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a valuable yet often overlooked tool in the synthetic chemist's arsenal for directed ortho-metalation. Its thioether functionality provides a robust directing group that operates under mild conditions and offers opportunities for further synthetic transformations. While its application in complex total synthesis is not as extensively documented as that of more traditional directing groups like amides and carbamates, the fundamental principles of its reactivity suggest significant potential. By understanding the mechanistic nuances and considering the comparative advantages, researchers can strategically employ this compound to navigate challenging synthetic landscapes and unlock novel pathways to complex molecular architectures. This guide serves as a starting point for the exploration and application of this versatile reagent in the pursuit of innovative and efficient total synthesis.

References

  • Cai, X., Xie, B., & Guo, H. (2011). Progress in the Total Synthesis of Rocaglamide. ISRN Organic Chemistry, 2011, 1-7.
  • King, M. L., Chiang, C. C., Ling, H. C., Fujita, E., Ochiai, M., & McPhail, A. T. (1982). X-ray crystal structure of rocaglamide, a new cytotoxic antileukemic 1H-cyclopenta[b]benzofuran from Aglaia elliptifolia.
  • Trost, B. M., & Krische, M. J. (1998). Transition metal catalyzed reactions in the synthesis of rocaglamide. Tetrahedron Letters, 39(3-4), 205-208.
  • Gerard, B., & Snieckus, V. (2006). The directed ortho metalation (DoM) reaction. A historical perspective and recent progress. Chimica Oggi/Chemistry Today, 24(5), 12-15.
  • Hartung, C. G., & Snieckus, V. (2002). The directed ortho metalation-cross-coupling nexus. Aromatic synthesis in the new millennium. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
  • Brandsma, L., & Verkruijsse, H. (1987). Preparative Polar Organometallic Chemistry 1. Springer.
  • Wakefield, B. J. (1990). Organolithium Methods. Academic Press.
  • Dobler, M. R., & Taylor, R. J. (2001). A concise total synthesis of (±)-rocaglamide. Organic letters, 3(24), 3831-3834.
  • Davey, C. L., & Taylor, R. J. (1997). A concise approach to the cyclopenta [b] benzofuran skeleton of the rocaglamides. Tetrahedron Letters, 38(33), 5821-5824.
  • Qin, Y., Zhu, J., & Wang, Z. (2008). Total synthesis of (±)-rocaglamide and its 2, 3-di-epi-analogue. The Journal of organic chemistry, 73(15), 6035-6038.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated derivatives. Chemical Reviews, 90(6), 879-933.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312.
  • Lam, H. W., & Pattenden, G. (2002). The intramolecular Heck reaction. Contemporary Organic Synthesis, 9(3), 193-207.
  • Semmelhack, M. F. (1991). Intramolecular aromatic substitution by olefin-palladium complexes. In Comprehensive Organic Synthesis (pp. 517-549). Pergamon.
  • Hegedus, L. S. (1995). Transition metals in the synthesis of complex organic molecules. University Science Books.
  • Tietze, L. F., & Ila, H. (1999). Domino Reactions in Organic Synthesis. Wiley-VCH.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Anderson, J. C. (2002). Directed Ortho Metalation. In Organic Reaction Mechanisms 2000 (pp. 1-38). John Wiley & Sons, Ltd.
  • Majumdar, K. C., & Chattopadhyay, B. (2007). Thio-Claisen rearrangement in heterocyclic chemistry. Tetrahedron, 63(26), 5757-5798.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Chlorothioanisole (CAS RN: 17733-22-1). As a chlorinated organosulfur compound, it requires meticulous management to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and compliance in your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

This compound, also known as 1-Chloro-2-(methylthio)benzene, is a combustible liquid that presents several health and environmental hazards.[1] Understanding its toxicological profile is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein. The primary risks are associated with its irritant properties and potential for harm upon exposure. All waste containing this compound must be treated as hazardous.[2]

Table 1: Hazard Identification for this compound

Hazard Classification GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [1]
Eye Irritation H319 Causes serious eye irritation. [1]
Specific Target Organ Toxicity H335 May cause respiratory irritation. [1]
Combustible Liquid - Flash point of 70 °C (158 °F). [1]

| Environmental Hazard | H410 | Very toxic to aquatic life with long-lasting effects (inferred from similar compounds). |[3][4] |

The causality is clear: direct contact can lead to skin and eye irritation, while inhalation of vapors may affect the respiratory system.[1] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent the release of vapors into the workspace or the environment.

Immediate Safety & Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a robust safety barrier is critical. The correct PPE is not optional; it is the primary defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale Source(s)
Hand Protection Nitrile gloves Prevents skin contact and irritation. [1][5]
Eye Protection Safety goggles with side shields or a face shield Protects eyes from splashes, which can cause serious irritation. [1][5]
Body Protection Laboratory coat Protects skin and personal clothing from contamination. [6]

| Respiratory | Use only in a well-ventilated area or chemical fume hood | Prevents inhalation of vapors that can cause respiratory irritation. |[1][4][6] |

Operational Imperative: Always handle this compound and its associated waste within a certified chemical fume hood to contain vapors and minimize inhalation risk.[7] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 2.

  • Containment: For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully scoop the absorbent material into a designated, sealable container appropriate for hazardous waste.[6] Work from the outside of the spill inward to prevent spreading.

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[2][8]

  • Labeling and Disposal: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Dispose of it according to the procedures in Section 5.

Personnel Exposure Protocol:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.[4]

Waste Segregation: A Critical Step for Safety and Compliance

Proper disposal begins with correct segregation at the point of generation. As a chlorinated organic compound, this compound waste must never be mixed with non-halogenated solvent waste.[9][10]

Why Segregation Matters:

  • Disposal Pathway: Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen chloride).[11][12] Mixing waste streams complicates and increases the cost of disposal.

  • Chemical Incompatibility: While this compound's primary incompatibility is with strong oxidizing agents, mixing unknown wastes can lead to dangerous reactions.[13] Segregation is a fundamental principle of safe laboratory waste management.[9][14]

All waste streams containing this compound—including pure residues, contaminated solvents, reaction mixtures, and contaminated consumables—must be collected in a designated "Halogenated Organic Waste" container.[7]

Step-by-Step Disposal and Collection Protocol

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.

  • Container Selection:

    • Use a designated, chemically compatible waste container with a screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) are suitable.[9]

    • The container must be in good condition, with no cracks or leaks. .

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[14]

    • Clearly write the full chemical name: "this compound" and list any other constituents in the waste mixture with their approximate percentages. Do not use abbreviations.[14] .

  • Waste Accumulation:

    • Collect the waste directly into the labeled container.

    • Keep the container closed at all times except when adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) into the air.

    • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[17] .

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory. This area should be clearly marked.

    • The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]

    • Store the waste away from incompatible materials, particularly strong oxidizing agents.[14] .

  • Requesting Pickup:

    • Once the container is full (or waste is no longer being generated), seal it tightly and submit a chemical waste collection request to your institution's EHS office or designated hazardous waste management provider.[16]

This workflow ensures that from the moment of generation to the point of collection, the hazardous waste is properly identified, contained, and segregated, minimizing risk at every step.

G cluster_0 In-Laboratory Waste Management cluster_1 Professional Disposal Pathway A Generation of This compound Waste B Is the waste halogenated? A->B C Select 'Halogenated Organic' Waste Container B->C Yes D Affix Hazardous Waste Label & List Constituents C->D E Add Waste to Container (Keep Closed, <80% Full) D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Transport by Licensed Hazardous Waste Hauler G->H I High-Temperature Incineration (>1100°C) H->I J Scrubbing of Acidic Gases (e.g., HCl) I->J K Final Disposition of Ash in Hazardous Waste Landfill I->K

Diagram 1: Decision and workflow for the disposal of this compound.

Final Disposal Pathway: High-Temperature Incineration

The ultimate and most effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[18][19] This process is conducted at specialized, licensed hazardous waste facilities.

The Chemistry of Destruction:

  • Combustion: At temperatures exceeding 1100°C, the organic structure of this compound is completely destroyed, breaking down into carbon dioxide (CO₂), water (H₂O), sulfur dioxide (SO₂), and hydrogen chloride (HCl).[12] The high temperature and controlled oxygen excess are necessary to prevent the formation of more toxic byproducts like dioxins.[10][12]

  • Gas Scrubbing: The flue gases from the incinerator are passed through scrubbers. These systems use a caustic solution to neutralize the acidic gases (HCl and SO₂), preventing their release into the atmosphere.[11][20]

  • Ash Disposal: The remaining solid ash, which may contain inorganic residues, is collected and disposed of in a secure hazardous waste landfill.[12]

By adhering to the segregation and collection protocols outlined in this guide, you ensure that your laboratory's waste is correctly routed to a facility capable of this complete and environmentally responsible destruction.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Hydrogen peroxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE). Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • S. E. E. Development, "Process for Disposal of Chlorinated Organic Residues," Environmental Science & Technology, vol. 4, no. 5, pp. 432-435, 1970.
  • Wikipedia contributors. (n.d.). Mustard gas. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • The American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Pennsylvania. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Basic principles of waste incineration. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures. Retrieved from [Link]

  • Connecticut Department of Energy & Environmental Protection. (n.d.). Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Special Wastes. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • New-Line Hose and Fittings. (n.d.). Fluid Compatibility Chart. Retrieved from [Link]

Sources

Technical Advisory: Safe Handling & Logistics for 2-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 17733-22-1 | Formula: C₇H₇ClS | Synonym: 2-Chlorophenyl methyl sulfide[1]

Executive Summary: The "Social Hazard" Protocol

While 2-Chlorothioanisole presents standard GHS health hazards (Skin/Eye Irritant Category 2), its primary operational risk is its organosulfur odor profile .[1] Thioanisoles possess a low odor threshold and high persistence.[1] Poor handling does not just risk personal exposure; it risks contaminating the laboratory environment, equipment, and clothing, potentially halting operations due to "stench complaints."[1]

Core Directive: Treat this compound as a "Stench Agent." All protocols below prioritize containment and oxidative neutralization alongside standard barrier protection.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide splash protection but are permeable to small organosulfur molecules over time.[1] Latex is strictly prohibited due to rapid permeation by chlorinated aromatics.[1]

PPE ComponentRecommendationTechnical Justification
Hand Protection (Standard) Double Nitrile Gloves (min.[1] 5 mil outer)The air gap between gloves traps permeating vapors.[1] Colored outer gloves (e.g., Purple/Blue) allow visual confirmation of integrity.[1]
Hand Protection (High Risk) Silver Shield / Laminate (Under Nitrile)Required for spill cleanup or prolonged handling (>15 mins).[1] Laminates offer broad chemical resistance where nitrile fails.[1]
Respiratory Fume Hood Only Do not rely on N95s. If outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
Body Lab Coat (Poly-Cotton) Cotton absorbs odors.[1] Use a disposable Tyvek sleeve or apron if transferring large liquid volumes to prevent cuff contamination.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquid transfer; vapors can bypass glasses and irritate the ocular mucosa.[1]
Operational Workflow: The "Zero-Escape" Protocol

Objective: Prevent vapor migration from the primary container to the lab environment.[1]

A. Engineering Controls
  • Velocity Check: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • Sash Height: Keep sash at the lowest working position to maximize capture efficiency.[1]

  • Absorbent Padding: Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-droplets immediately.[1]

B. Weighing & Transfer Steps[1]
  • Pre-Weighing Prep: Place a secondary container (wide-mouth jar) and a "waste beaker" containing 10% Bleach solution inside the hood.[1]

  • The Transfer:

    • Open the this compound container only inside the hood.[1]

    • Use a disposable glass pipette or syringe.[1] Do not pour.

    • Expert Tip: Immediately after dispensing, submerge the contaminated pipette tip into the bleach beaker.[1] This oxidizes the sulfide residue instantly, killing the odor before the pipette enters the solid waste bin.[1]

  • Sealing: Parafilm the primary container immediately after use. Wipe the threads of the bottle with a bleach-dampened Kimwipe before recapping to prevent "crust" formation that leaks odor.[1]

Decontamination & Spill Management

Mechanism: Thioanisoles can be chemically neutralized by oxidizing the sulfide sulfur (-S-) to a sulfoxide (-SO-) or sulfone (-SO₂-), which are non-volatile and generally odorless.[1]

The "Odor-Killer" Solution:

  • Active Agent: Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3-10%).[1]

  • Reaction:

    
     (Odorless Solid/Liquid).[1]
    
Emergency Spill Protocol (Step-by-Step)
  • Isolate: Alert nearby personnel. Do not attempt cleanup without a respirator if the spill is outside the hood.[1]

  • Contain: Apply Vermiculite or Sand to stop the spread.[1]

  • Neutralize (The Critical Step):

    • Gently pour 10-20% dilute bleach over the absorbent material.[1]

    • Caution: This reaction is exothermic.[1] Add slowly.

    • Allow to sit for 15-20 minutes to ensure complete oxidation.[1]

  • Disposal: Scoop the slurry into a hazardous waste bag. Double bag it. Label as "Sulfur Waste - Stench."[1]

  • Surface Decon: Wipe the area with bleach, followed by water, then Ethanol.[1]

Process Visualization

The following diagram illustrates the decision logic for handling and waste streams to ensure zero odor release.

G cluster_0 Safety Barrier Start Start: this compound Hood Fume Hood Handling (Face Velocity >100 fpm) Start->Hood Transfer Transfer/Weighing Hood->Transfer LiquidWaste Liquid Waste (Segregated) Transfer->LiquidWaste Excess Liquid SolidWaste Solid Waste (Pipettes/Tips) Transfer->SolidWaste Contaminated Tools Disposal Hazardous Waste (Double Bagged) LiquidWaste->Disposal Seal & Label Bleach Oxidative Treatment (10% Bleach Bath) SolidWaste->Bleach IMMEDIATE Submersion Bleach->Disposal After 20 mins

Figure 1: Operational workflow emphasizing the immediate oxidation of contaminated consumables to prevent odor migration.

References
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Shaabani, A., et al. (2008).[1] Selective Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide.[1][2] ResearchGate.[1][3][4][5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.